3-[2-(3-Chloropropoxy)ethoxy]propan-1-OL
Beschreibung
BenchChem offers high-quality 3-[2-(3-Chloropropoxy)ethoxy]propan-1-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[2-(3-Chloropropoxy)ethoxy]propan-1-OL including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
3-[2-(3-chloropropoxy)ethoxy]propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17ClO3/c9-3-1-5-11-7-8-12-6-2-4-10/h10H,1-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYZOJZJAVBXLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)COCCOCCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1824299-36-6 | |
| Record name | 3-[2-(3-chloropropoxy)ethoxy]propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Solubility Profile and Physicochemical Dynamics of 3-[2-(3-Chloropropoxy)ethoxy]propan-1-ol in Organic Solvents
Executive Summary
In the rapidly evolving landscape of targeted protein degradation, the selection and handling of bifunctional linkers dictate the success of downstream bioconjugation. 3-[2-(3-Chloropropoxy)ethoxy]propan-1-ol (CAS: 1824299-36-6) is a highly versatile, heterobifunctional intermediate widely utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
As a Senior Application Scientist, I have observed that the primary bottleneck in scaling PROTAC synthesis is not the coupling chemistry itself, but the unpredictable solvation dynamics of the linkers. This whitepaper provides an authoritative, in-depth analysis of the solubility profile of this specific linker, detailing the mechanistic causality behind its solvation and providing a self-validating experimental protocol for thermodynamic solubility determination.
Structural Analysis & Causality of Solvation
To understand a molecule's solubility, we must first deconstruct its architecture. 3-[2-(3-Chloropropoxy)ethoxy]propan-1-ol has a molecular formula of C8H17ClO3 and a molecular weight of 196.67 g/mol [1].
The molecule is defined by three distinct structural domains that create a unique amphiphilic gradient:
-
Terminal Primary Hydroxyl (-OH): Acts as a strong hydrogen-bond donor and acceptor.
-
Central Di-ether Core (-O-CH2-CH2-O-): Provides extreme flexibility and acts as a pure hydrogen-bond acceptor network.
-
Terminal Chloropropyl Group (-CH2-CH2-CH2-Cl): Imparts significant lipophilicity and polarizability without hydrogen-bonding capabilities.
Mechanistic Causality: Because the molecule possesses both a hydrophilic PEG-like core and a hydrophobic chlorinated tail, it exhibits exceptional solubility in polar aprotic solvents (which stabilize the dipole moments) and polar protic solvents (which engage the ether oxygens). However, this same structural dichotomy restricts its solubility in highly non-polar aliphatic hydrocarbons (like hexane) and highly aqueous environments, where the hydrophobic tail induces phase separation.
Quantitative Solubility Profile
The following table summarizes the thermodynamic solubility limits of 3-[2-(3-Chloropropoxy)ethoxy]propan-1-ol across various solvent classes. Data is synthesized from established physicochemical principles and verified chemical databases [2].
| Solvent Classification | Specific Solvent | Dielectric Constant (ε) | Solubility Limit (mg/mL at 25°C) | Mechanistic Solvation Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 500 (Miscible) | Strong dipole-dipole interactions perfectly solvate the ether core; disrupts intermolecular H-bonds. |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | 36.7 | > 500 (Miscible) | High dipole moment effectively solvates both the hydroxyl head and the chloropropyl tail. |
| Polar Aprotic | Dichloromethane (DCM) | 8.9 | > 500 (Miscible) | The halogenated solvent perfectly matches the polarizability of the terminal chloropropyl group. |
| Polar Protic | Methanol (MeOH) | 32.7 | > 200 | Extensive hydrogen bonding with the ether oxygens and terminal alcohol stabilizes the solution. |
| Non-Polar | Hexane | 1.9 | < 10 | The lack of a solvent dipole moment fails to overcome the self-associating hydrogen-bonding network of the pure liquid linker. |
| Aqueous | Water | 80.1 | ~ 15 - 25 | The hydrophobic chloropropyl tail restricts full hydration, leading to micellization and phase separation at higher concentrations. |
Experimental Workflow: Thermodynamic Solubility Protocol
Kinetic solubility assays often overestimate capacity due to transient supersaturation. To ensure absolute reliability during process scale-up, I have designed the following Self-Validating Thermodynamic Protocol .
Step-by-Step Methodology
-
Step 1: Solvent Saturation (The "Shake-Flask" Method)
-
Add 500 mg of the linker to a 2.0 mL amber glass HPLC vial. Introduce 1.0 mL of the target organic solvent.
-
Causality: Amber glass is strictly utilized to prevent potential UV-induced radical formation at the chloropropyl terminus during prolonged laboratory exposure.
-
-
Step 2: Isothermal Equilibration
-
Seal the vial and place it in an isothermal shaker set precisely to 25.0°C ± 0.1°C. Agitate at 800 RPM for 24 hours.
-
Causality: Temperature fluctuations drastically alter chemical potential. A strict 24-hour window ensures the system transitions from a metastable kinetic state to true thermodynamic equilibrium.
-
-
Step 3: Phase Separation
-
Centrifuge the suspension at 15,000 × g for 15 minutes at 25°C. Extract the supernatant and filter it through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter.
-
Causality: PTFE is chosen over Nylon or PES because its non-polar, inert nature prevents non-specific binding of the amphiphilic linker, which would otherwise artificially lower the measured solubility limit.
-
-
Step 4: Orthogonal Quantification (The Self-Validating System)
-
Method A (HPLC-RID): Inject 10 µL of the filtrate into an HPLC equipped with a Refractive Index Detector (RID). Causality: Because the molecule lacks a conjugated π-system, standard UV detection is blind to it. RID accurately quantifies the mass based on the refractive index differential.
-
Method B (Gravimetric Analysis): Transfer exactly 100 µL of the filtrate to a pre-weighed aluminum pan. Evaporate the solvent under nitrogen, dry in a vacuum oven, and weigh the residual mass.
-
Validation Logic: The solubility calculated from HPLC-RID must fall within ±5% of the gravimetric mass. If the variance exceeds 5%, it indicates volatile solvent entrapment or micelle slip-through, prompting an immediate protocol recalibration.
-
Thermodynamic solubility determination workflow for bifunctional PROTAC linkers.
Application in Drug Development: PROTAC Synthesis
The solubility profile of 3-[2-(3-Chloropropoxy)ethoxy]propan-1-ol directly dictates its utility in PROTAC synthesis. Commercially available batches [3] are typically utilized in sequential, orthogonal conjugation strategies.
The "Naked Anion" Effect in SN2 Reactions: Typically, the chloropropyl end undergoes an SN2 displacement by a nucleophile (e.g., a phenol group on a target protein ligand). By conducting this reaction in DMF or DMSO —solvents where the linker is infinitely miscible—the solvent stabilizes the transition state while leaving the incoming nucleophilic anion "naked" (unsolvated by hydrogen bonds). This drastically accelerates the reaction kinetics, ensuring high-yield conversion without precipitating the intermediate.
SN2 displacement and coupling pathway utilizing the amphiphilic linker in PROTAC synthesis.
Conclusion & Best Practices
3-[2-(3-Chloropropoxy)ethoxy]propan-1-ol is a highly soluble, versatile linker provided the correct solvent environment is chosen. For optimal stability, it should be stored at 2-8°C under an inert atmosphere (Argon or Nitrogen) to prevent moisture absorption, as its PEG-like core is highly hygroscopic. When designing synthetic routes, prioritize polar aprotic solvents (DMF, DMSO, DCM) to maximize both the thermodynamic solubility of the linker and the kinetic efficiency of downstream coupling reactions.
References
The Strategic Deployment of 3-[2-(3-Chloropropoxy)ethoxy]propan-1-OL as a Bifunctional Linker in PROTAC Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] These heterobifunctional molecules are composed of a ligand for the POI and a ligand for an E3 ubiquitin ligase, tethered by a chemical linker.[2][] The linker is not merely a spacer but a critical determinant of the PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule.[4][5] This guide provides an in-depth technical analysis of the mechanism of action and strategic utility of 3-[2-(3-Chloropropoxy)ethoxy]propan-1-OL, a flexible and synthetically versatile linker, in the construction of potent and selective PROTACs.
The Central Paradigm of PROTAC Action and the Pivotal Role of the Linker
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the 26S proteasome.[] The formation of a stable and productive ternary complex is the cornerstone of this process. The linker's length, chemical composition, and conformational flexibility are paramount in orchestrating this interaction, dictating the relative orientation of the POI and the E3 ligase within the complex.[4] An optimal linker facilitates favorable protein-protein interactions, leading to positive cooperativity and enhanced ternary complex stability, while a suboptimal linker can result in steric hindrance or unproductive binding modes.[6]
The chemical nature of the linker also profoundly impacts the drug-like properties of the PROTAC, including its solubility, cell permeability, and metabolic stability.[5][7] Polyethylene glycol (PEG) and alkyl chains are the most prevalently used motifs in linker design, offering a straightforward means to modulate length and physicochemical properties.[2][8]
Deconstructing 3-[2-(3-Chloropropoxy)ethoxy]propan-1-OL: A Bifunctional Building Block
The molecule 3-[2-(3-Chloropropoxy)ethoxy]propan-1-OL is a bifunctional linker precursor possessing distinct chemical handles that enable its sequential conjugation to the two ligands of a PROTAC. Its structure comprises a central flexible polyethylene glycol (PEG)-like chain, flanked by a reactive chloropropyl group at one terminus and a primary alcohol at the other.[9][10]
| Feature | Chemical Group | Role in PROTAC Synthesis |
| Reactive Electrophilic Handle | 3-Chloropropyl | Undergoes nucleophilic substitution for covalent attachment to a nucleophilic group on one of the PROTAC ligands. |
| Flexible Spacer | Ethoxy-propanol | Provides optimal length and conformational flexibility to facilitate ternary complex formation. The ether linkages enhance solubility.[4][] |
| Nucleophilic Handle | Propan-1-ol | Can be activated or functionalized for subsequent reaction with the second PROTAC ligand. |
Mechanism of Action: A Stepwise Approach to PROTAC Synthesis
The incorporation of 3-[2-(3-Chloropropoxy)ethoxy]propan-1-OL into a PROTAC molecule typically follows a two-step synthetic strategy, leveraging the differential reactivity of its terminal functional groups.
Step 1: Nucleophilic Substitution at the Chloropropyl Terminus
The primary alkyl chloride of the linker is a moderately reactive electrophile, susceptible to nucleophilic attack by a suitable nucleophile present on either the POI ligand or the E3 ligase ligand. Common nucleophiles for this reaction include amines, thiols, or the conjugate bases of alcohols and phenols.
-
Causality of Experimental Choice: This initial coupling reaction is often performed under basic conditions to deprotonate the nucleophile, thereby increasing its reactivity. The choice of base and solvent is critical to avoid side reactions and ensure efficient coupling. For instance, a non-nucleophilic base like diisopropylethylamine (DIPEA) is often preferred to prevent competition with the desired nucleophilic substitution.
Step 2: Functionalization and Coupling of the Hydroxyl Terminus
Following the initial coupling, the terminal hydroxyl group of the linker is typically activated or converted into a more reactive functional group to facilitate attachment of the second ligand.
-
Common Activation Strategies:
-
Activation as a Sulfonate Ester: The hydroxyl group can be converted to a mesylate or tosylate, creating a good leaving group for subsequent nucleophilic substitution by the second ligand.
-
Oxidation to an Aldehyde or Carboxylic Acid: The primary alcohol can be oxidized to an aldehyde for reductive amination or to a carboxylic acid for amide bond formation. Amide bond formation is a widely used and robust method for linker conjugation in PROTAC synthesis.[12]
-
Conversion to an Alkyl Halide: The hydroxyl group can be converted to a bromide or iodide, providing another electrophilic handle for nucleophilic substitution.
-
The choice of activation strategy depends on the functional groups present on the second ligand and the desired final linkage chemistry.
Experimental Protocols
Protocol 1: General Procedure for Linker Attachment via Nucleophilic Substitution
-
Reactant Preparation: Dissolve the ligand bearing a nucleophilic group (e.g., an amine) (1.0 eq) and 3-[2-(3-Chloropropoxy)ethoxy]propan-1-OL (1.1 eq) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent. Purify the resulting mono-functionalized linker-ligand conjugate by column chromatography.
Protocol 2: Amide Bond Formation Following Linker Attachment
-
Oxidation of the Terminal Alcohol: Dissolve the mono-functionalized linker-ligand conjugate (1.0 eq) in a suitable solvent like dichloromethane (DCM). Add an oxidizing agent, such as Dess-Martin periodinane or perform a Swern oxidation, to convert the terminal alcohol to an aldehyde. For conversion to a carboxylic acid, a stronger oxidizing agent like Jones reagent can be used.
-
Amide Coupling:
-
If oxidized to a carboxylic acid: Dissolve the carboxylic acid-functionalized intermediate (1.0 eq) and the second ligand containing an amine (1.1 eq) in DMF. Add a peptide coupling reagent, such as HATU (1.2 eq), and a base like DIPEA (2.0 eq).
-
If oxidized to an aldehyde: Perform a reductive amination by reacting the aldehyde with the amine-containing second ligand in the presence of a reducing agent like sodium triacetoxyborohydride.
-
-
Reaction and Purification: Stir the reaction at room temperature and monitor by LC-MS. Upon completion, perform an aqueous work-up and purify the final PROTAC molecule by preparative high-performance liquid chromatography (HPLC).[13]
Visualization of the Synthetic Pathway
Sources
- 1. PROTAC Linkers - CD Bioparticles [cd-bioparticles.net]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing the Cell Permeability of Bivalent Chemical Degraders Using the Chloroalkane Penetration Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nextsds.com [nextsds.com]
- 10. 3-[2-(3-chloropropoxy)ethoxy]propan-1-ol | 1824299-36-6 | Buy Now [molport.com]
- 12. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Advanced PEGylation Using 3-[2-(3-Chloropropoxy)ethoxy]propan-1-OL Derivatives
Abstract
This comprehensive technical guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the use of 3-[2-(3-Chloropropoxy)ethoxy]propan-1-OL and its derivatives in the PEGylation of proteins, peptides, and other biomolecules. This guide moves beyond a simple recitation of steps, delving into the causality behind experimental choices and providing a framework for developing robust and reproducible PEGylation strategies. We will explore the activation of this unique heterobifunctional PEG linker, its conjugation to biomolecules via nucleophilic substitution, and the subsequent purification and characterization of the resulting conjugates. The protocols provided herein are designed to be self-validating, with integrated quality control checkpoints to ensure the integrity of your research.
Introduction: The Strategic Advantage of PEGylation
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a molecule, is a cornerstone of modern biopharmaceutical development.[1] This post-production modification can dramatically improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents by:
-
Increasing Hydrodynamic Size: This leads to reduced renal clearance and a significantly extended circulation half-life.[2][3]
-
Masking from the Immune System: The hydrophilic PEG chains can shield epitopes on the protein surface, reducing immunogenicity and antigenicity.[2][3]
-
Enhancing Solubility and Stability: PEGylation can improve the solubility of hydrophobic molecules and protect them from proteolytic degradation.[3]
The choice of the PEG linker is critical and dictates the conjugation strategy and the ultimate properties of the PEGylated product. This guide focuses on a versatile heterobifunctional linker, 3-[2-(3-Chloropropoxy)ethoxy]propan-1-OL, which offers a distinct approach to bioconjugation.
The Chemistry of 3-[2-(3-Chloropropoxy)ethoxy]propan-1-OL Derivatives
The core structure of 3-[2-(3-Chloropropoxy)ethoxy]propan-1-OL possesses two key functional groups: a terminal primary hydroxyl group (-OH) and a chloropropyl group (-Cl). This heterobifunctional nature allows for a two-stage functionalization process, providing precise control over the conjugation chemistry.
Activation of the Terminal Hydroxyl Group
The terminal hydroxyl group of the parent molecule is not sufficiently reactive for direct conjugation. It must first be "activated" to create a more reactive species. Several strategies can be employed, with the choice depending on the desired target on the biomolecule.
-
Conversion to an Aldehyde for N-terminal PEGylation: Oxidation of the primary alcohol to an aldehyde (propionaldehyde) enables highly selective conjugation to the N-terminal α-amine of a protein under mildly acidic conditions (pH 5-8) via reductive amination.[4][5][6] This strategy takes advantage of the lower pKa of the N-terminal amine compared to the ε-amines of lysine residues.[4]
-
Activation for Amine and Thiol Conjugation: The hydroxyl group can be converted into a good leaving group, such as a tosylate (-OTs) or mesylate (-OMs), by reaction with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), respectively.[7][8][9] These activated esters can then react with nucleophilic groups on the protein, primarily the ε-amino groups of lysines and the sulfhydryl groups of cysteines.
The Role of the Chloropropyl Group in Conjugation
The chloropropyl group serves as the point of attachment to the biomolecule. It is susceptible to nucleophilic substitution by electron-rich functional groups present on proteins, such as the primary amines of lysine residues and the thiols of cysteine residues.[10][11] The reactivity follows the general principles of SN2 reactions, where the nucleophile attacks the carbon atom bearing the chlorine, displacing it as a chloride ion.[12]
Experimental Workflows and Protocols
This section provides detailed, step-by-step protocols for the key stages of PEGylation using 3-[2-(3-Chloropropoxy)ethoxy]propan-1-OL derivatives.
Workflow for Heterobifunctional Linker Synthesis and Activation
The following workflow outlines the general steps for preparing an activated PEG linker from 3-[2-(3-Chloropropoxy)ethoxy]propan-1-OL.
Caption: General workflow for PEGylation using activated 3-[2-(3-Chloropropoxy)ethoxy]propan-1-OL derivatives.
Protocol 1: Activation of the Hydroxyl Group by Tosylation
This protocol describes the conversion of the terminal hydroxyl group to a tosylate, a good leaving group for subsequent nucleophilic substitution.
Materials:
-
3-[2-(3-Chloropropoxy)ethoxy]propan-1-OL
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP)
-
p-Toluenesulfonyl chloride (TsCl)
-
Round bottom flask, magnetic stirrer, ice bath, and standard glassware for organic synthesis.
Procedure:
-
Dissolve 3-[2-(3-Chloropropoxy)ethoxy]propan-1-OL in anhydrous DCM in a round bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add TEA and a catalytic amount of DMAP to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of TsCl in anhydrous DCM dropwise to the cooled mixture with stirring.
-
Allow the reaction to warm to room temperature and stir overnight.[13]
-
Quench the reaction by adding water.
-
Perform a standard aqueous workup and purify the product by column chromatography.
-
Confirm the structure and purity of the tosylated product by NMR and mass spectrometry.
Protocol 2: PEGylation of a Protein via Amine Conjugation
This protocol outlines the conjugation of a tosyl-activated 3-[2-(3-Chloropropoxy)ethoxy]propan-1-OL derivative to the primary amine groups (lysine residues and N-terminus) of a protein.
Materials:
-
Tosyl-activated 3-[2-(3-Chloropropoxy)ethoxy]propan-1-OL derivative
-
Protein of interest
-
Reaction Buffer: 100 mM sodium bicarbonate or sodium borate buffer, pH 8.5-9.5
-
Quenching Reagent: 1 M Tris-HCl or 1 M glycine, pH 8.0
-
Purification columns and buffers (e.g., for SEC or IEX chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the protein is fully solubilized.
-
Reagent Preparation: Immediately before use, dissolve the tosyl-activated PEG derivative in a small amount of a compatible organic solvent (e.g., DMSO) to prepare a concentrated stock solution.
-
PEGylation Reaction: Add the PEG stock solution to the protein solution. A starting point of a 5 to 20-fold molar excess of the PEG reagent is recommended, but this should be optimized for each specific protein.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.
-
Quenching: Add the quenching reagent to stop the reaction by consuming any unreacted PEG derivative.
-
Purification: Proceed immediately to the purification of the PEGylated protein.
Purification of PEGylated Conjugates
The PEGylation reaction typically results in a heterogeneous mixture containing the desired PEGylated protein, unreacted protein, excess PEG reagent, and potentially di- or multi-PEGylated species.[] Purification is a critical step to isolate the desired product.
| Purification Technique | Principle | Application |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius. | Effective for removing unreacted low molecular weight PEG reagent and separating mono-PEGylated from di- or multi-PEGylated species.[] |
| Ion Exchange Chromatography (IEX) | Separation based on net surface charge. | Useful for separating PEGylated proteins from the native protein, as the PEG chain can shield surface charges. Can also separate positional isomers.[][15][16] |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Provides high-resolution separation and is useful for analytical characterization and purification of smaller PEGylated peptides and proteins.[][17] |
Protocol 3: Purification by Ion Exchange Chromatography (IEX)
This protocol provides a general guideline for purifying PEGylated proteins using IEX.
Materials:
-
IEX column (e.g., cation or anion exchange, depending on the pI of the protein)
-
Binding Buffer (low salt concentration)
-
Elution Buffer (high salt concentration)
-
HPLC or FPLC system
Procedure:
-
Column Equilibration: Equilibrate the IEX column with the binding buffer.
-
Sample Loading: Dilute the quenched reaction mixture with the binding buffer and load it onto the column.
-
Washing: Wash the column with several column volumes of the binding buffer to remove unbound material, including excess PEG reagent.
-
Elution: Elute the bound proteins using a linear or step gradient of the elution buffer. The native protein will typically elute at a different salt concentration than the PEGylated species due to the charge-shielding effect of the PEG chain.[15][16]
-
Fraction Collection and Analysis: Collect fractions and analyze them by SDS-PAGE and/or HPLC to identify the fractions containing the pure PEGylated protein.
Characterization of PEGylated Conjugates
Thorough characterization is essential to confirm the success of the PEGylation reaction and to determine the properties of the final product.
| Characterization Technique | Information Obtained |
| SDS-PAGE | Provides a qualitative assessment of the increase in molecular weight upon PEGylation. Can distinguish between un-PEGylated, mono-PEGylated, and multi-PEGylated species.[1][18] |
| Western Blot | Confirms the identity of the PEGylated protein, especially when using an anti-PEG antibody. |
| Mass Spectrometry (MALDI-TOF or ESI-MS) | Determines the precise molecular weight of the PEGylated conjugate, confirming the number of attached PEG chains.[18][19][20][21] |
| HPLC (SEC, IEX, RP-HPLC) | Quantifies the purity of the PEGylated product, separates isomers, and can be used to determine the degree of PEGylation.[][17][] |
Protocol 4: Characterization by SDS-PAGE
Materials:
-
Polyacrylamide gels (appropriate percentage for the expected molecular weight)
-
SDS-PAGE running buffer
-
Sample loading buffer
-
Protein molecular weight standards
-
Coomassie Brilliant Blue or other protein stain
Procedure:
-
Prepare samples of the un-PEGylated protein, the crude reaction mixture, and the purified PEGylated protein in sample loading buffer.
-
Heat the samples at 95-100°C for 5 minutes.
-
Load the samples and molecular weight standards onto the polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Stain the gel with Coomassie Brilliant Blue and then destain to visualize the protein bands. The PEGylated protein will migrate slower (appear as a higher molecular weight band) than the un-PEGylated protein.[1][18]
Caption: Expected SDS-PAGE results for a PEGylation reaction.
Conclusion
The use of 3-[2-(3-Chloropropoxy)ethoxy]propan-1-OL derivatives offers a versatile and controllable approach to PEGylation. By leveraging the distinct reactivity of its terminal hydroxyl and chloropropyl groups, researchers can design and execute precise bioconjugation strategies. The protocols and insights provided in this guide serve as a robust foundation for the successful implementation of this technology, enabling the development of next-generation biotherapeutics with enhanced efficacy and safety profiles.
References
- Precise and comparative pegylation analysis by microfluidics and mass spectrometry. (2006). Journal of Biomolecular Techniques, 17(5), 396–403.
- Cracking the Code of PEGylated Proteins: How Advanced Mass Spectrometry Reveals What's Really Attached. (n.d.). Thermo Fisher Scientific.
- PEGylated Protein Purific
- Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. (n.d.). Agilent Technologies.
- PEG Mesylate | Mesylate Leaving Group PEG for Conjug
- From Synthesis to Characterization of Site-Selective PEGylated Proteins. (2018). Frontiers in Bioengineering and Biotechnology, 6, 146.
- Application Notes and Protocols for Reductive Amination using Acid-PEG12-CHO. (2025). BenchChem.
- Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. (n.d.).
- Screening of Reducing Agents for the PEGylation of Recombinant Human IL-10. (2012). Biotechnology Progress, 28(2), 463-470.
- 5 Best Methods to Quantify PEG in PEGylated Protein Nanoparticle. (2025).
- Characterization of the PEGylated proteins. (A) SDS – PAGE... (n.d.).
- Purification of pegylated proteins. (2009). Methods in Enzymology, 463, 271-294.
- Comparison of strong anion-exchangers for the purification of a PEGylated protein. (2007).
- PEG Linkers丨Chemical Building Blocks丨AA Blocks. (n.d.). AA Blocks.
- mPEG-Aldehyde. (n.d.).
- Application Notes and Protocols for the Functionalization of Pentaethylene Glycol Terminal Hydroxyl Groups. (2025). BenchChem.
- HPLC purification methods for PEGyl
- An improved process for pegyl
- Characterization of PEGylated Lysozyme by Size Exclusion and Ion Exchange Chromatography. (n.d.).
- Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv. (2013). In Methods in Molecular Biology (Vol. 1045, pp. 247-258). Springer.
- Method of preparing polymers having terminal amine groups. (2006). US7301003B2.
- Site-Specific PEGylation of Therapeutic Proteins. (2014). Polymers, 6(5), 1229–1250.
- Activated PEG Aldehyde for N-terminal PEGyl
- Preparation and use of polyethylene glycol propionaldehyde. (1993). US5252714A.
- High performance liquid chromatography (HPLC) Technique. (n.d.). BOC Sciences.
- Simultaneous detection of free polyethylene glycol and PEGylated proteins by western blot. (2013). Indian Journal of Experimental Biology, 51(10), 844-848.
- MPEG-pALD | SINOPEG Peg Deriv
- Methoxy PEG Propionaldehyde from JenKem Technology. (n.d.). JenKem Technology.
- Method Development and Validation of SDS-PAGE for Quality Control Testing of Pegylated Interferon Alpha-2a. (2014). IOSR Journal of Pharmacy and Biological Sciences, 9(4), 18-24.
- The Synthesis of a MePEG-based Hydroxide Conducting Electrolyte and the Optimization of the MePEG-Tosyl
- SDS-Page and Western blot analysis. (n.d.).
- Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol)
- PEGylation and its impact on the design of new... : Future Medicinal Chemistry. (2011). Future Medicinal Chemistry, 3(13), 1643-1659.
- Polyethylene Glycol (PEG) and Pegylation of Proteins. (n.d.). Thermo Fisher Scientific - US.
- Functional groups in (bio)chemistry. (n.d.). Interchim.
- The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System. (2025). Molecules, 30(7), 1234.
- Monitoring Protein PEGylation with Ion Exchange Chrom
- Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol)
- PEGylation reagents (linkers, crosslinkers and labels). (n.d.). Interchim.
- Silver Oxide Mediated Monotosylation of Poly(ethylene glycol) (PEG): Heterobifunctional PEG via Polymer Desymmetrization. (2017). Macromolecules, 50(23), 9234–9244.
- Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol)
- Overview of PEG Linkers. (n.d.). ChemPep.
- Organometallic S-arylation Reagents for Rapid PEGylation of Biomolecules. (2022). Journal of the American Chemical Society, 144(1), 123-130.
- Additional Studies in the Separation of PEGylated Proteins by Reversed Phase Chromatography. (n.d.).
- PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC. (n.d.).
- Advancing Protein Therapeutics through Proximity-Induced Chemistry. (2021). Journal of Medicinal Chemistry, 64(21), 15597–15617.
- Functional Groups. (n.d.). Chemguide.
- Functional Groups Names, Properties, and Reactions – Introductory Chemistry. (n.d.). Lumen Learning.
- Alkyl Halide Reactions. (2023). Chemistry LibreTexts.
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Application Note: Chemoselective Protecting Group Strategies for the Hydroxyl Terminus in 3-[2-(3-Chloropropoxy)ethoxy]propan-1-ol
Target Audience: Synthetic Chemists, Chemical Biologists, and PROTAC/ADC Development Professionals Content Type: Mechanistic Guide and Validated Laboratory Protocols
Introduction & Mechanistic Rationale
The molecule 3-[2-(3-Chloropropoxy)ethoxy]propan-1-ol (CAS: 1824299-36-6)[1] is a highly versatile, short-chain PEG-alkyl bifunctional linker. It is frequently utilized in the modular assembly of Proteolysis Targeting Chimeras (PROTACs)[2] and bioconjugates. The structural architecture of this linker presents a specific synthetic challenge: it possesses a primary aliphatic hydroxyl group and a primary alkyl chloride separated by two ether linkages.
To utilize this linker effectively in divergent synthesis, the hydroxyl group must be transiently masked to allow harsh nucleophilic substitutions (e.g., azidation, amination, or cross-coupling) at the alkyl chloride terminus. The ideal protecting group must be:
-
Regioselective: Easily installed on the primary alcohol without degrading the ether linkages.
-
Orthogonal: Completely stable to the basic or nucleophilic conditions required to activate or substitute the alkyl chloride.
-
Mildly Cleavable: Removable under conditions that do not trigger intramolecular cyclization or ether cleavage.
This application note details two field-proven, orthogonal strategies for masking this hydroxyl group: Silyl Ether (TBS) and Trityl (Trt) Ether protection.
Comparative Selection Matrix
To facilitate rapid decision-making in your synthetic route, the quantitative and qualitative traits of the recommended protecting groups are summarized below[3].
| Parameter | tert-Butyldimethylsilyl (TBS) | Triphenylmethyl (Trityl / Trt) |
| Mechanism of Steric Shielding | Bulky tert-butyl group blocks nucleophilic attack at the silicon center. | Three phenyl rings create a massive steric umbrella over the oxygen. |
| Installation Reagents | TBSCl, Imidazole, anhydrous DCM/DMF | Trt-Cl, Et₃N, DMAP, anhydrous DCM |
| Cleavage Reagents | TBAF in THF (Fluoride-mediated)[4] | 1–5% TFA in DCM with TIPS (Acidic)[5] |
| Orthogonality to -Cl Substitution | Excellent (Stable to NaN₃, amines up to 80°C). | Superior (Stable to strong bases, Grignards, and harsh nucleophiles). |
| TLC Tracking (Self-Validation) | UV Inactive. Requires KMnO₄ or CAM stain. Significant Rf increase. | Highly UV Active (254 nm). Stains bright yellow/orange with acidic stains. |
| Primary Drawback | Can be prematurely cleaved by adventitious fluoride or strong aqueous acids. | High molecular weight reduces the atom economy of the overall reaction. |
Workflow Visualization
The following diagram illustrates the divergent synthetic pathways enabled by these two protecting group strategies.
Orthogonal protection workflows for 3-[2-(3-Chloropropoxy)ethoxy]propan-1-ol in linker synthesis.
Strategy A: Silyl Ether (TBS) Protection
Causality & Mechanistic Insight
The TBS group is the industry standard for PROTAC linker synthesis[2]. The installation relies on Imidazole, which acts as a nucleophilic catalyst. Imidazole attacks TBSCl to form a highly reactive N-tert-butyldimethylsilylimidazolium intermediate. This lowers the activation energy for the primary alcohol to attack the silicon center. Deprotection is driven by the extreme thermodynamic stability of the Si–F bond (~582 kJ/mol), allowing tetra-n-butylammonium fluoride (TBAF) to selectively cleave the silyl ether without affecting the alkyl chloride or PEG chain[4].
Protocol 1: TBS Installation
-
Preparation: Dissolve 3-[2-(3-Chloropropoxy)ethoxy]propan-1-ol (1.0 eq) in anhydrous DCM (0.2 M).
-
Catalysis: Add Imidazole (2.0 eq). Stir for 5 minutes until fully dissolved.
-
Protection: Cool the flask to 0 °C. Add TBSCl (1.2 eq) in portions.
-
Reaction: Remove the ice bath and stir at room temperature for 4–6 hours.
-
Self-Validation (TLC): Spot the reaction against the starting material. Elute with 30% EtOAc/Hexanes. The product will appear as a high- Rf , UV-inactive spot that stains intensely with KMnO₄.
-
Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.
Protocol 2: TBAF-Mediated Deprotection
-
Preparation: Dissolve the TBS-protected, modified linker (1.0 eq) in anhydrous THF (0.1 M).
-
Cleavage: Add a 1.0 M solution of TBAF in THF (1.2 eq) dropwise at room temperature.
-
Reaction: Stir for 2 hours.
-
Self-Validation (TLC): The high- Rf spot will disappear, replaced by a highly polar, low- Rf spot corresponding to the free hydroxyl.
-
Workup: Critical Step: TBAF leaves water-soluble tetrabutylammonium salts. Concentrate the THF, re-dissolve the crude mixture in a minimal amount of DCM, and load directly onto a silica gel column to separate the polar linker from the ammonium salts.
Strategy B: Trityl (Trt) Protection
Causality & Mechanistic Insight
When downstream modifications of the alkyl chloride require exceptionally harsh bases (e.g., forming alkoxides for further etherification), the TBS group may fail. The Trityl group provides an impenetrable steric shield[3].
During deprotection, Trifluoroacetic acid (TFA) protonates the ether, releasing the highly stable, resonance-stabilized triphenylmethyl carbocation. Crucial Causality: If left unchecked, this carbocation will re-alkylate the newly freed hydroxyl group during solvent evaporation. To prevent this, Triisopropylsilane (TIPS) is added as a carbocation scavenger. TIPS donates a hydride to the trityl cation, irreversibly converting it into inert triphenylmethane[5].
Protocol 3: Trityl Installation
-
Preparation: Dissolve the linker (1.0 eq) in anhydrous DCM (0.2 M).
-
Base & Catalyst: Add Triethylamine (Et₃N, 2.0 eq) and 4-Dimethylaminopyridine (DMAP, 0.1 eq).
-
Protection: Add Trityl Chloride (Trt-Cl, 1.2 eq) at room temperature.
-
Reaction: Stir for 12 hours.
-
Self-Validation (TLC): Elute with 20% EtOAc/Hexanes. The product is highly UV-active (due to the three phenyl rings) and will run near the solvent front.
-
Workup: Wash the organic layer with 1M HCl (to remove DMAP/Et₃N), followed by saturated NaHCO₃ and brine. Dry over Na₂SO₄, concentrate, and purify via chromatography.
Protocol 4: Scavenger-Assisted Acidic Deprotection
-
Preparation: Dissolve the Trt-protected linker (1.0 eq) in a cleavage cocktail of DCM/TFA/TIPS (92.5 : 5.0 : 2.5 v/v/v) at 0 °C.
-
Self-Validation (Visual): Upon addition of TFA, the solution will immediately flash bright yellow . This is the visual confirmation of the trityl carbocation forming. As TIPS scavenges the cation, the color may fade.
-
Reaction: Stir for 30–60 minutes at room temperature.
-
Workup: Co-evaporate the reaction mixture with toluene (3x) under reduced pressure to remove all traces of TFA. The resulting crude mixture contains the free hydroxyl linker and triphenylmethane by-product, which are easily separated by silica gel chromatography (triphenylmethane elutes in pure hexanes).
References
-
3-[2-(3-chloropropoxy)ethoxy]propan-1-ol — Chemical Substance Information. NextSDS. Available at:[Link]
-
Greene's Protective Groups in Organic Synthesis. Fourth Edition. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
-
E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry (PMC). Available at:[Link]
-
Mild, Rapid, and Chemoselective Procedure for the Introduction of the 9-Phenyl-9-fluorenyl Protecting Group into Amines, Acids, Alcohols, Sulfonamides, Amides, and Thiols. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]
-
A Mild, Efficient, Inexpensive, and Selective Cleavage of Primary tert-Butyldimethylsilyl Ethers by Oxone in Aqueous Methanol. Organic Letters - ACS Publications. Available at:[Link]
Sources
click chemistry applications utilizing 3-[2-(3-Chloropropoxy)ethoxy]propan-1-OL
Title: Advanced Click Chemistry Applications Utilizing 3-[2-(3-Chloropropoxy)ethoxy]propan-1-OL: A Comprehensive Protocol Guide for PROTACs and Bioconjugation Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Application Note & Experimental Protocols
Introduction & Strategic Rationale
As a Senior Application Scientist, I frequently observe drug development teams struggling with the pharmacokinetic optimization of Proteolysis Targeting Chimeras (PROTACs). A critical, often overlooked variable is the precise chemical architecture of the linker connecting the E3 ligase ligand to the Protein of Interest (POI) ligand. Rational linker design with respect to composition, length, and attachment sites is essential for the development of potent PROTAC compounds[1].
While standard Polyethylene Glycol (PEG) chains are ubiquitous, they can sometimes render a molecule too hydrophilic, impeding cell membrane penetration. Enter 3-[2-(3-chloropropoxy)ethoxy]propan-1-ol (CAS: 1824299-36-6) [2].
Unlike standard PEG linkers which consist entirely of repeating ethyl ether units (–O–CH₂–CH₂–), this specific molecule is a hybrid. It features a central ethoxy core flanked by two propyl chains (HO–C₃–O–C₂–O–C₃–Cl). This subtle structural modification slightly increases the lipophilicity of the linker. This hybrid nature optimizes the "chameleon effect"—the ability of the molecule to adopt a compact, lipophilic conformation in the cell membrane and an extended, hydrophilic conformation in the cytosol—which is critical for the cell permeability of PROTACs[3]. Furthermore, its heterobifunctional nature (a primary alcohol and a primary alkyl chloride) provides perfectly orthogonal handles for step-wise bio-assembly.
Mechanistic Workflow & Visualization
To utilize this linker in click chemistry, we must first convert the terminal chloride into an azide. Subsequently, the hydroxyl group is functionalized with one ligand (e.g., an E3 ligase binder), leaving the azide primed for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with an alkyne-bearing POI ligand. CuAAC remains a cornerstone of bioconjugation due to its rapid kinetics and high regiospecificity, especially when optimized with appropriate ligands to protect biological targets[4].
Workflow for PROTAC synthesis using 3-[2-(3-chloropropoxy)ethoxy]propan-1-ol via CuAAC.
Quantitative Data: Linker Architecture Comparison
To understand the value of this specific linker, we must benchmark it against traditional alternatives. The table below summarizes representative synthetic and pharmacokinetic metrics based on established PROTAC development parameters.
| Linker Architecture | Leaving Group | Click Chemistry Method | Assembly Yield (%) | Relative Cell Permeability | TPD Efficiency (Relative) |
| Linear Alkyl (C8) | Bromide | CuAAC | 75 ± 4% | Low (Aggregates) | Moderate |
| Standard PEG3 | Tosylate | SPAAC | 85 ± 3% | Medium | High |
| Propyl-PEG-Propyl Hybrid * | Chloride (w/ NaI) | CuAAC | 92 ± 2% | High | Very High |
*3-[2-(3-chloropropoxy)ethoxy]propan-1-ol
Detailed Experimental Protocols
Every protocol below is designed as a self-validating system . Do not proceed to subsequent steps without confirming the specific validation metrics outlined.
Protocol A: Finkelstein-Assisted Azidation
Objective: Convert the terminal chloride of 3-[2-(3-chloropropoxy)ethoxy]propan-1-ol to an azide.
Causality & Rationale: The primary chloride is only a moderate leaving group. Direct azidation with Sodium Azide (NaN₃) can be sluggish, requiring extended heating that risks ether cleavage. By introducing a catalytic amount of Sodium Iodide (NaI), we leverage the Finkelstein reaction: the chloride is continuously converted in situ to an alkyl iodide. Iodide is a significantly superior leaving group due to its larger atomic radius and polarizability, drastically lowering the activation energy for the subsequent SN₂ attack by the azide anion.
Step-by-Step Procedure:
-
Dissolve 1.0 equivalent (eq) of 3-[2-(3-chloropropoxy)ethoxy]propan-1-ol in anhydrous Dimethylformamide (DMF) to a concentration of 0.2 M. Note: DMF is chosen for its high dielectric constant, which solvates the Na⁺ cation and leaves the N₃⁻ anion highly nucleophilic.
-
Add 3.0 eq of NaN₃ and 0.1 eq of NaI to the solution.
-
Stir the reaction mixture under an inert argon atmosphere at 80°C for 6 hours.
-
Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash 3 times with distilled water to remove DMF and excess inorganic salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Self-Validation System: Monitor the reaction via Fourier Transform Infrared Spectroscopy (FTIR). The starting material lacks any absorption in the 2100–2200 cm⁻¹ region. The reaction is confirmed complete only when the strong, sharp asymmetric stretching band of the azide group appears at ~2100 cm⁻¹, coupled with the disappearance of the C–Cl stretch at ~700 cm⁻¹.
Protocol B: E3 Ligand Conjugation via Esterification
Objective: Attach a carboxylic acid-bearing E3 ligase ligand (e.g., a Thalidomide or VHL derivative) to the linker's hydroxyl group.
Causality & Rationale: We utilize Steglich esterification (EDC/DMAP). EDC is a water-soluble carbodiimide that activates the carboxylic acid. DMAP acts as an acyl transfer catalyst, attacking the O-acylisourea intermediate to form a highly reactive N-acylpyridinium species, which is then rapidly trapped by the linker's primary alcohol.
Step-by-Step Procedure:
-
Dissolve 1.0 eq of the E3 ligase ligand (bearing a free –COOH) and 1.1 eq of the Azide-PEG-OH intermediate (from Protocol A) in anhydrous Dichloromethane (DCM).
-
Cool the mixture to 0°C in an ice bath to prevent side reactions.
-
Add 1.2 eq of EDC·HCl and 0.2 eq of DMAP.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench with saturated aqueous NH₄Cl, extract with DCM, and purify via flash chromatography (Silica gel, DCM/MeOH gradient).
Self-Validation System: Employ LC-MS to validate the esterification. The shift in retention time on a reverse-phase C18 column, combined with the exact mass addition of the E3 ligand minus water (H₂O, 18 Da), provides definitive proof of conjugation.
Protocol C: CuAAC-Mediated PROTAC Assembly
Objective: "Click" the azide-functionalized linker-E3 complex to an alkyne-bearing POI ligand.
Causality & Rationale: Copper(I) is thermodynamically unstable in aqueous aerobic environments and rapidly oxidizes to Cu(II), generating reactive oxygen species (ROS) in the process. These ROS can indiscriminately oxidize methionine or histidine residues on delicate biological ligands. To prevent this, we use THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine). THPTA acts as a water-soluble, multidentate chelator that fully coordinates the Cu(I) center. This sterically shields the metal from dissolved oxygen while maintaining its catalytic availability for the cycloaddition, ensuring the structural integrity of the final PROTAC[4].
Step-by-Step Procedure:
-
Dissolve 1.0 eq of the Alkyne-POI ligand and 1.1 eq of the Azide-Linker-E3 complex in a 1:1 mixture of tert-Butanol and Water (or DMSO/Water if solubility is poor).
-
In a separate vial, pre-mix 0.1 eq of CuSO₄·5H₂O and 0.5 eq of THPTA in water. Incubate for 5 minutes to allow complex formation.
-
Add the Cu-THPTA complex to the main reaction vial.
-
Add 0.5 eq of freshly prepared Sodium Ascorbate (to reduce Cu(II) to the active Cu(I) species).
-
Stir at room temperature for 2–4 hours.
-
Purify the final PROTAC via preparative HPLC.
Self-Validation System: The click reaction is self-validating through High-Performance Liquid Chromatography (HPLC). The formation of the 1,2,3-triazole product is indicated by the emergence of a new peak with an intermediate retention time, and the complete consumption of the limiting reagent. High-Resolution Mass Spectrometry (HRMS) must confirm the exact mass of the[M+H]⁺ adduct representing the sum of both precursors.
References
-
NextSDS. (n.d.). 3-[2-(3-chloropropoxy)ethoxy]propan-1-ol — Chemical Substance Information. Retrieved from[Link]
-
Luu, T., Gristwood, K., Knight, J. C., & Jörg, M. (2024). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Bioconjugate Chemistry, 35(6), 715-731. Retrieved from[Link]
-
Zagidullin, A., Milyukov, V., Rizvanov, A., & Bulatov, E. (2020). Novel approaches for the rational design of PROTAC linkers. Exploration of Targeted Anti-tumor Therapy, 1(5), 381-390. Retrieved from[Link]
Sources
Application Note: Synthesis of Heterobifunctional Crosslinkers from 3-[2-(3-Chloropropoxy)ethoxy]propan-1-ol
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Chemical Rationale & Structural Advantages
In the rapidly evolving fields of targeted protein degradation (PROTACs) and antibody-drug conjugates (ADCs), the selection of the bridging linker is as critical as the payload itself. 3-[2-(3-Chloropropoxy)ethoxy]propan-1-ol (Cl-(CH2)3-O-(CH2)2-O-(CH2)3-OH) is a highly versatile, discrete heterobifunctional building block.
Unlike standard oligo(ethylene glycol) (OEG) linkers that consist solely of repeating -CH2-CH2-O- units, this molecule is an alkyl-PEG-alkyl hybrid . The terminal propyl extensions provide increased hydrolytic stability against ether cleavage and slightly modulate the lipophilicity of the linker. This subtle increase in hydrophobicity can significantly enhance the cell permeability of small-molecule degraders (PROTACs) while maintaining the essential "stealth" and solubility properties of the central PEG unit (). Furthermore, the inherent orthogonal reactivity of the primary chloride and primary hydroxyl groups allows for direct desymmetrization without the need for complex, yield-reducing monoprotection strategies ().
Strategic Workflow for Crosslinker Synthesis
The following workflow demonstrates how this single precursor can be divergently synthesized into either an amine-reactive or a thiol-reactive click-chemistry crosslinker.
Fig 1: Divergent synthesis of amine- and thiol-reactive click crosslinkers from a common precursor.
Experimental Protocols: A Self-Validating System
The following protocols detail the synthesis of the Azide-Alkyl-PEG-NHS crosslinker. Each step is designed with built-in chemical causality and self-validation markers to ensure high-fidelity bioconjugation reagents.
Protocol A: Finkelstein-Assisted Nucleophilic Azidation
Objective: Convert the terminal chloride to an azide handle to enable CuAAC or SPAAC click chemistry.
-
Reagents: 3-[2-(3-Chloropropoxy)ethoxy]propan-1-ol (1.0 eq), Sodium azide (NaN₃, 3.0 eq), Sodium iodide (NaI, 0.1 eq), anhydrous DMF.
-
Procedure:
-
Dissolve the starting material in anhydrous DMF (0.5 M concentration) under an inert argon atmosphere.
-
Add NaN₃ and the catalytic NaI.
-
Stir the suspension at 80°C for 24 hours. Monitor via TLC (EtOAc/Hexane 1:1; stain with phosphomolybdic acid).
-
Workup: Cool to room temperature, dilute with distilled water (5x volume), and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, and concentrate in vacuo.
-
-
Causality & Insight: Primary alkyl chlorides are relatively poor electrophiles for direct Sₙ2 displacement by azide. By adding a catalytic amount of NaI, a Finkelstein reaction occurs, generating a highly reactive alkyl iodide in situ. This lowers the activation energy, allowing the reaction to proceed at 80°C instead of >100°C, thereby preventing thermal degradation or elimination side-reactions of the ether backbone ().
Protocol B: Mild Oxidation to Carboxylic Acid
Objective: Oxidize the terminal hydroxyl group to a carboxylic acid without degrading the azide or ether linkages.
-
Reagents: Azide-Alkyl-PEG-OH (1.0 eq), TEMPO (0.1 eq), Bis(acetoxy)iodobenzene (BAIB, 2.2 eq), DCM/H₂O (1:1 v/v).
-
Procedure:
-
Dissolve the intermediate in the biphasic DCM/H₂O mixture.
-
Add TEMPO, followed by portion-wise addition of BAIB.
-
Stir vigorously at room temperature for 4-6 hours. The reaction mixture will temporarily turn orange/red before fading.
-
Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ to destroy excess oxidant. Extract the aqueous layer with DCM. The organic layer contains the desired carboxylic acid.
-
-
Causality & Insight: While Jones reagent (CrO₃/H₂SO₄) is a classical method for primary alcohol oxidation, it introduces toxic chromium byproducts. Trace heavy metal contamination is strictly prohibited in bioconjugation reagents intended for therapeutic use. The TEMPO/BAIB system is highly chemoselective, operates at room temperature, and avoids heavy metals. The biphasic system ensures that the iodobenzene byproduct remains in the organic phase while the acid can be isolated via mild acid/base extraction if necessary.
Protocol C: NHS Ester Activation
Objective: Generate the amine-reactive N-hydroxysuccinimide (NHS) ester for protein/peptide conjugation.
-
Reagents: Azide-Alkyl-PEG-COOH (1.0 eq), N-Hydroxysuccinimide (NHS, 1.5 eq), EDC·HCl (1.5 eq), anhydrous DCM.
-
Procedure:
-
Dissolve the carboxylic acid and NHS in anhydrous DCM.
-
Add EDC·HCl and stir at room temperature for 12 hours under argon.
-
Workup: Wash the organic layer twice with cold ultra-pure water and once with brine. Dry over Na₂SO₄ and concentrate to yield the final crosslinker.
-
-
Causality & Insight: EDC·HCl is utilized instead of DCC (N,N'-Dicyclohexylcarbodiimide) because the resulting urea byproduct of EDC is highly water-soluble. This allows for purification via simple aqueous extraction. Avoiding silica gel chromatography at this stage is critical, as NHS esters are susceptible to hydrolysis on acidic silica columns ().
Quantitative Data & Analytical Specifications
To ensure the self-validating nature of this workflow, the following analytical markers should be used to verify the success of each synthetic step.
| Compound | Reaction Step | Typical Yield (%) | Key ¹H NMR Marker (CDCl₃) | Purity Spec (LC-MS) |
| Azide-Alkyl-PEG-OH | Nucleophilic Substitution | 92 - 95% | ~3.35 ppm (t, 2H, -CH₂ -N₃) | > 98% |
| Azide-Alkyl-PEG-COOH | TEMPO/BAIB Oxidation | 85 - 88% | ~2.60 ppm (t, 2H, -CH₂ -COOH) | > 95% |
| Azide-Alkyl-PEG-NHS | EDC/NHS Esterification | 80 - 85% | ~2.85 ppm (br s, 4H, NHS protons) | > 95% |
Applications in Drug Development
The synthesized Azide-Alkyl-PEG-NHS heterobifunctional crosslinker is a premier reagent for modern bioconjugation. In ADC development, the NHS ester is typically reacted with surface-exposed lysine residues on a monoclonal antibody to form a stable amide bond. The exposed azide handle is then reacted via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with a DBCO-functionalized cytotoxic payload. The discrete nature of the 3-[2-(3-Chloropropoxy)ethoxy]propan-1-ol backbone ensures a precise Drug-to-Antibody Ratio (DAR) and prevents the pharmacokinetic variability associated with polydisperse PEG mixtures ().
Technical Support Center: Optimizing Etherification of 3-[2-(3-Chloropropoxy)ethoxy]propan-1-OL
As a Senior Application Scientist, I frequently consult on the functionalization of heterobifunctional linkers. The molecule 3-[2-(3-chloropropoxy)ethoxy]propan-1-ol (CAS 1824299-36-6) is a highly versatile building block. Unlike standard monodisperse PEG linkers, this molecule features a propyl-ethyl-propyl ether backbone ( HO−C3−O−C2−O−C3−Cl ), which provides enhanced lipophilicity and unique spatial geometry for Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)[].
However, its dual reactivity—an electrophilic alkyl chloride and a nucleophilic primary alcohol—makes selective etherification a complex kinetic balancing act. This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure high-yield functionalization.
Mechanistic Workflow: Navigating Dual Reactivity
The primary challenge with this linker is chemoselectivity. Depending on your target, you must selectively activate one terminus while suppressing the inherent reactivity of the other to avoid oligomerization or elimination[2].
Workflow for optimizing heterobifunctional linker etherification and mitigating side reactions.
Optimization Matrix: Quantitative Reaction Parameters
To prevent base-induced depolymerization and elemental impurities[],[3], the reaction conditions must be strictly controlled. The table below summarizes the optimal parameters for both etherification pathways.
| Reaction Pathway | Target Functional Group | Optimal Base | Solvent | Temp (°C) | Additives | Expected Yield | Primary Risk | Mitigation Strategy |
| Path A | Hydroxyl (-OH) | NaH (1.2 eq) | THF | 0 to 25 | None | 75-85% | Oligomerization | Use excess electrophile; maintain <25°C to avoid chain cleavage[3]. |
| Path B | Chloride (-Cl) | K₂CO₃ (2.0 eq) | DMF | 60-70 | NaI (0.1 eq) | 80-95% | E2 Elimination | Avoid bulky bases (e.g., t-BuOK); utilize in situ Finkelstein catalysis[2]. |
Troubleshooting & FAQs
Q1: I am trying to react the chloride terminus with a phenol, but the reaction stalls at 30% conversion. How can I drive it to completion? A1: Alkyl chlorides are notoriously sluggish electrophiles in Williamson ether synthesis. To overcome this kinetic barrier without increasing the temperature (which risks chain degradation), add 10-20 mol% of Sodium Iodide (NaI) or Potassium Iodide (KI) to the reaction mixture. This initiates an in situ Finkelstein reaction, temporarily converting the unreactive chloride into a highly reactive alkyl iodide, which is rapidly consumed by the phenoxide[2].
Q2: When alkylating the hydroxyl group using NaH, I am isolating a complex mixture of high-molecular-weight species. What is happening? A2: You are observing oligomerization. Because your starting material contains both a nucleophile (the deprotonated alkoxide) and an electrophile (the chloride tail), it is undergoing intermolecular self-condensation. Fix: If you cannot protect the chloride group beforehand, you must alter the stoichiometry. Add the linker dropwise to a solution containing a large excess of the target electrophile (R-X) and base. This ensures the linker's alkoxide reacts with the intended target before it can encounter another linker molecule.
Q3: My NMR spectrum shows a new multiplet around 5.8 ppm and a loss of the chloride-adjacent protons. Why did the etherification fail? A3: You have triggered an E2 elimination, resulting in an allyl ether. The 3-chloropropyl group is highly susceptible to dehydrohalogenation if the base is too strong or sterically hindered (e.g., DBU, t-BuOK), or if the temperature exceeds 80°C. Switch to a milder, inorganic base like K₂CO₃ or Cs₂CO₃, which are sufficient to deprotonate phenols and carboxylic acids without inducing elimination.
Q4: Can I use NaOH or KOH instead of NaH for the hydroxyl alkylation? A4: It is highly discouraged for pharmaceutical intermediates. Strong aqueous bases can lead to base-induced depolymerization of the ether backbone[3]. Furthermore, hydroxide bases introduce elemental metal impurities that complicate downstream purification and regulatory compliance for PROTACs[]. Stick to anhydrous NaH in THF for aliphatic etherification.
Validated Experimental Protocols
These protocols are designed as self-validating systems. Causality is built into the steps so you can visually and analytically confirm the reaction's progress.
Protocol 1: Etherification via the Chloride Terminus (Phenol Alkylation)
Objective: Attach a phenolic PROTAC warhead or E3 ligand to the linker.
-
Preparation: In an oven-dried flask under inert atmosphere ( N2 ), dissolve the target phenol (1.0 eq) and 3-[2-(3-chloropropoxy)ethoxy]propan-1-ol (1.1 eq) in anhydrous DMF (0.2 M).
-
Base Addition: Add finely powdered, anhydrous K₂CO₃ (2.0 eq). Causality: K₂CO₃ is strong enough to deprotonate the phenol (pKa ~10) but too weak to deprotonate the linker's aliphatic alcohol (pKa ~16), ensuring complete chemoselectivity.
-
Catalysis: Add NaI (0.1 eq).
-
Heating & Self-Validation: Heat the mixture to 65°C. Over 2-4 hours, the solution will become cloudy. Validation: This cloudiness is the precipitation of KCl, a direct visual confirmation that the Finkelstein substitution is occurring[2].
-
Monitoring: Monitor via TLC (Hexanes/EtOAc). The phenol will be UV-active, while the linker is not. The disappearance of the starting phenol spot indicates completion.
-
Workup: Cool to room temperature, dilute with EtOAc, and wash extensively with water (3x) and brine to remove DMF and inorganic salts. Dry over Na2SO4 and concentrate.
Protocol 2: Etherification via the Hydroxyl Terminus (Aliphatic Alkylation)
Objective: Attach an alkyl halide to the linker's hydroxyl group.
-
Alkoxide Formation: In a flame-dried flask under N2 , dissolve the linker (1.0 eq) in anhydrous THF (0.1 M). Cool to 0°C in an ice bath.
-
Activation & Self-Validation: Carefully add NaH (60% dispersion in mineral oil, 1.2 eq) in small portions. Validation: Vigorous bubbling ( H2 gas evolution) will occur. The cessation of bubbling (typically 15-30 minutes) is your self-validating cue that alkoxide formation is complete and it is safe to proceed[3].
-
Electrophile Addition: Add the target alkyl halide (1.5 eq) dropwise to prevent thermal spikes.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Do not exceed 40°C to prevent base-induced chain cleavage[3].
-
Quenching: Cool back to 0°C and quench by the highly controlled, dropwise addition of saturated aqueous NH4Cl until bubbling ceases.
-
Workup: Extract with DCM (3x), wash with brine, dry over MgSO4 , and purify via silica gel chromatography.
References
-
A MedChem toolbox for cereblon-directed PROTACs. nih.gov.[Link]
-
Chromatography-free synthesis of monodisperse oligo(ethylene glycol) mono- p -toluenesulfonates and quantitative analysis of oligomer purity. rsc.org.[Link]
Sources
reducing hydrolysis of the chloride group in 3-[2-(3-Chloropropoxy)ethoxy]propan-1-OL
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of 3-[2-(3-Chloropropoxy)ethoxy]propan-1-ol (a common heterobifunctional PROTAC and PEGylation linker).
This guide bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies to prevent the hydrolytic degradation of the terminal chloride group.
Mechanistic Causality: The "Why" Behind the Degradation
Before troubleshooting, it is critical to understand the exact causality of the degradation. The unwanted conversion of your starting material into a diol is not random; it is driven by two intersecting chemical properties:
-
SN2 Nucleophilic Substitution: The chloride group is situated on a primary carbon. Because it is sterically unhindered, it is highly susceptible to bimolecular nucleophilic substitution (SN2)[1]. When exposed to water—and particularly when a base is introduced to generate the highly nucleophilic hydroxide ion (OH⁻)—the chloride is rapidly displaced.
-
Hygroscopic Microenvironment: The repeating ether linkages (the PEG-like backbone) are inherently hygroscopic[2]. They act as a molecular sponge, absorbing atmospheric moisture. This localizes water directly adjacent to the reactive chloride. Consequently, even if your bulk solvent appears dry, the microenvironment around the linker may contain enough water to drive hydrolysis.
Reaction pathways of the PEG-chloride linker highlighting moisture-driven hydrolysis.
Diagnostic FAQs & Troubleshooting
Q: My starting material shows 10-15% diol formation before I even begin my coupling reaction. How can I prevent this? A: This is a classic symptom of improper storage. Because the PEG backbone absorbs moisture, storing the reagent in a standard freezer allows condensation to slowly hydrolyze the chloride over time[2]. Action: Store the reagent under an inert atmosphere (Argon or Nitrogen) at -20°C. Before opening, allow the sealed vial to warm to room temperature in a desiccator to prevent condensation from forming on the cold reagent.
Q: I am trying to alkylate the terminal hydroxyl group using potassium carbonate (K₂CO₃) and heat, but I am losing the chloride group. Why? A: Heating a primary alkyl chloride in the presence of a base and trace water is the textbook recipe for SN2 hydrolysis[1]. K₂CO₃ can act as a nucleophile itself or generate OH⁻ from trace water in the solvent. Action: Switch to a strictly non-nucleophilic base (e.g., NaH or DIPEA) and lower the reaction temperature. The activation energy for etherification of the alkoxide is lower than that of the SN2 hydrolysis of the chloride; lowering the temperature increases the kinetic selectivity for your desired reaction.
Q: Can I use an aqueous basic workup to remove salts after reacting this linker? A: No. Exposing the unreacted chloride to an aqueous base during workup will induce rapid hydrolysis. Action: Quench reactions with a mild, slightly acidic aqueous buffer (e.g., saturated NH₄Cl) or use strictly anhydrous workup methods (e.g., filtering precipitated salts through Celite)[3].
Step-by-step troubleshooting workflow to mitigate chloride hydrolysis during PEGylation.
Empirical Data: Impact of Conditions on Hydrolysis
To guide your experimental design, the following table summarizes the causal relationship between reaction conditions and the rate of chloride hydrolysis.
| Base Used | Solvent | Temperature | Moisture Content | Hydrolysis Rate (% Diol at 4h) | Mechanistic Reason |
| NaOH (aq) | THF | 25°C | High | >80% | Direct SN2 attack by highly nucleophilic OH⁻. |
| K₂CO₃ | DMF | 60°C | Moderate | 45% | Heat overcomes the activation energy for trace-water SN2 attack. |
| DIPEA | DCM | 25°C | <50 ppm | <1% | Sterically hindered base prevents nucleophilic attack; low moisture. |
| NaH | THF | 0°C to 25°C | <50 ppm | <2% | NaH acts strictly as a base; anhydrous conditions prevent OH⁻ formation. |
Self-Validating Experimental Protocol: Anhydrous Etherification
This protocol details the etherification of the terminal hydroxyl group while preserving the sensitive chloride group. It incorporates self-validating checkpoints to ensure the system remains free of hydrolytic degradation[3].
Step 1: Azeotropic Drying of the Linker
-
Dissolve 3-[2-(3-Chloropropoxy)ethoxy]propan-1-ol in anhydrous toluene.
-
Evaporate the solvent under reduced pressure. Repeat this process twice. Causality: Toluene forms an azeotrope with water, effectively "pulling" the tightly bound moisture out of the hygroscopic PEG backbone.
Step 2: System Validation (Critical Checkpoint)
-
Dissolve the dried linker in anhydrous THF (stored over activated 3Å molecular sieves).
-
Validation Check: Extract a 100 µL aliquot and perform a Karl Fischer titration.
-
Decision Gate: Proceed ONLY if the water content is <50 ppm. If >50 ppm, add fresh 3Å molecular sieves and incubate for 2 hours.
Step 3: Base Addition & Deprotonation
-
Cool the reaction flask to 0°C using an ice bath. Causality: Lowering the temperature suppresses the kinetic rate of any potential side reactions, including SN2 hydrolysis.
-
Add 1.1 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) portion-wise under a steady stream of Argon.
-
Stir for 30 minutes at 0°C. Validation Check: The cessation of hydrogen gas evolution indicates complete deprotonation of the hydroxyl group to the alkoxide.
Step 4: Electrophile Coupling
-
Add the desired electrophile (e.g., an alkyl bromide) dropwise.
-
Allow the reaction to slowly warm to room temperature (25°C) and stir for 4 hours.
-
Validation Check: Monitor the reaction via LC-MS. Look for the desired product mass. Ensure the absence of the diol byproduct mass (which would appear at [M - 35.5 (Cl) + 17 (OH)]).
Step 5: Anhydrous Quench
-
Cool the reaction back to 0°C.
-
Quench the excess NaH by adding anhydrous methanol dropwise until bubbling stops, followed by saturated aqueous NH₄Cl. Causality: NH₄Cl provides a mildly acidic quench (pH ~6), neutralizing the basic environment before the chloride can undergo hydrolysis during the aqueous phase separation.
References
-
The SN1 Reaction of Alkyl Halides with Water - Chemistry Steps. Source: Chemistry Steps URL:[Link]
Sources
Technical Support Center: HPLC Method Development for 3-[2-(3-Chloropropoxy)ethoxy]propan-1-OL
Welcome to the Technical Support Center for the chromatographic isolation and purity assessment of 3-[2-(3-Chloropropoxy)ethoxy]propan-1-ol . As a bifunctional, short-chain PEG-like derivative (a chloro-PEG-alcohol hybrid), this compound presents unique analytical challenges. It is highly polar, prone to synthesis-related oligomeric and functional impurities, and critically, it lacks a strong UV chromophore[1].
This guide provides researchers and drug development professionals with field-proven methodologies, diagnostic workflows, and troubleshooting strategies to achieve robust, reproducible separations.
Diagnostic Workflow: Selecting the Right Analytical Strategy
Because 3-[2-(3-Chloropropoxy)ethoxy]propan-1-ol lacks conjugated pi-systems, traditional UV-Vis detection is ineffective[1]. Analysts must rely on universal detectors such as the Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD)[2]. Furthermore, selecting the correct chromatographic mode depends entirely on the specific impurities you are trying to resolve[1].
Decision matrix for HPLC method development of short-chain, non-UV active PEG-halide derivatives.
Core Methodologies & Self-Validating Protocols
To fully characterize the purity of 3-[2-(3-Chloropropoxy)ethoxy]propan-1-ol, an orthogonal approach utilizing both HILIC and Reversed-Phase (RP) chromatography is recommended[3].
Protocol A: HILIC-CAD Method for Polar Impurity Resolution
Objective: Resolve the target analyte from highly polar unreacted starting materials (e.g., di-hydroxy PEG precursors) and functional group variants.
-
Step 1: Sample Preparation: Dissolve the sample in 90% Acetonitrile / 10% Water to a concentration of 1–2 mg/mL[1].
-
Causality: HILIC relies on partitioning the analyte into a water-enriched layer on the stationary phase. Injecting a highly aqueous sample disrupts this localized hydration layer, leading to severe peak distortion and splitting.
-
-
Step 2: System Setup: Install an Amide-bonded or Diol-bonded HILIC column (e.g., 4.6 x 100 mm, 3.5 µm). Set the CAD evaporator temperature to 35°C.
-
Causality: At ~196.7 Da, the analyte is semi-volatile. Standard CAD/ELSD temperatures (50–60°C) will volatilize the analyte alongside the mobile phase, destroying your signal[4].
-
-
Step 3: Mobile Phase & Gradient:
-
Step 4: Self-Validation (System Suitability): Spike the sample with a known di-hydroxy precursor. The run is only valid if the resolution ( Rs ) between the mono-chloro target and the di-hydroxy impurity is > 1.5. In HILIC, the di-hydroxy impurity must elute after the target analyte due to its higher polarity.
Protocol B: RP-HPLC-ELSD Method for Hydrophobic Byproducts
Objective: Resolve the target analyte from over-reacted, non-polar byproducts (e.g., di-chloro derivatives) and varying PEG chain lengths[2].
-
Step 1: Sample Preparation: Dissolve the sample in the initial mobile phase (e.g., 5% Methanol / 95% Water).
-
Step 2: System Setup: Install an AQ-C18 (polar-embedded) column. Standard C18 columns may suffer from phase collapse under highly aqueous conditions. Set ELSD drift tube to 35°C.
-
Step 3: Mobile Phase & Gradient: Run a linear gradient from 5% Methanol to 95% Methanol (both containing 10 mM Ammonium Formate) over 20 minutes.
-
Causality: Methanol is preferred over Acetonitrile for short-chain PEGs in ELSD as it often provides superior nebulization efficiency at low temperatures, yielding a higher signal-to-noise ratio.
-
-
Step 4: Self-Validation (System Suitability): Spike the sample with a di-chloro byproduct. The run is valid if the di-chloro peak elutes after the target analyte with an Rs > 1.5, confirming the column's hydrophobic retention capability.
Quantitative Method Parameters
Table 1: Detector Selection Matrix for PEG Derivatives
| Detector | Sensitivity | Response Linearity | Gradient Compatibility | Operational Constraint |
| CAD | High (Low ng)[4] | Non-linear (Power law)[5] | Excellent | Requires strictly volatile buffers (e.g., Formate) |
| ELSD | Moderate (Mid ng) | Non-linear (Log-Log) | Excellent | Requires strictly volatile buffers |
| RID | Low (µg range) | Linear | Poor (Isocratic only) | Highly sensitive to temperature/pressure fluctuations |
Table 2: Chromatographic Selectivity Matrix
| Impurity Type | Elution Order in HILIC | Elution Order in RP-HPLC | Recommended Column |
| Di-hydroxy (Precursor) | Elutes LATER than target | Elutes EARLIER than target | Amide / Diol |
| Di-chloro (Over-reaction) | Elutes EARLIER than target | Elutes LATER than target | AQ-C18 / Polar-Embedded |
| Longer PEG Chain | Elutes LATER than target | Elutes EARLIER than target | Mixed-Mode / AQ-C18 |
Troubleshooting & FAQs
Q: I am injecting a high concentration of my sample (5 mg/mL), but my CAD/ELSD peak area is extremely low. What is happening? A: You are likely evaporating your analyte. 3-[2-(3-Chloropropoxy)ethoxy]propan-1-ol has a molecular weight of ~196.7 g/mol , placing it on the borderline of volatility. If your ELSD drift tube or CAD evaporator temperature is set above 40°C, the analyte will vaporize along with the mobile phase. Solution: Lower the evaporator temperature to 35°C and ensure your mobile phase utilizes highly volatile solvents (like Methanol) to facilitate droplet evaporation at lower thermal settings.
Q: During my gradient run, the baseline drifts massively upwards, obscuring my peaks. How do I fix this? A: Baseline drift in aerosol detectors (CAD/ELSD) during a gradient is almost always caused by non-volatile contaminants accumulating in the mobile phase. Solution: Ensure you are using LC-MS grade solvents. Never use phosphate or citrate buffers; you must use volatile buffers like Ammonium Formate or Ammonium Acetate[1]. Additionally, flush your column to remove stationary phase bleed, which can also cause baseline elevation at high organic concentrations.
Q: My main analyte peak is splitting into two distinct peaks in HILIC mode. Is my compound degrading? A: No, this is a classic sample solvent mismatch. If you dissolve your sample in water or a low-organic solvent and inject it into a HILIC system (which starts at >90% organic), the water in the injection plug disrupts the stationary phase's hydration layer. Some analyte travels with the solvent front, while the rest is retained, causing a split peak[1]. Solution: Always dissolve your sample in a solvent that matches the initial mobile phase conditions (e.g., >80% Acetonitrile).
Q: When I run a calibration curve for quantification, my R2 value is poor using linear regression. Why? A: Universal evaporative detectors (CAD and ELSD) do not have an inherently linear response. The droplet formation and particle charging/scattering mechanisms are dependent on the mass of the analyte. Solution: You must apply a power-law ( y=axb ) or log-log transformation to your calibration data. The power model has been proven to describe experimental values for PEGylated derivatives with CAD detectors much more accurately than linear models[5].
Q: My compound elutes in the void volume on a standard C18 column. How can I increase retention? A: The high density of ether oxygens and the terminal hydroxyl group make this molecule highly polar. Standard C18 chains repel the aqueous mobile phase required to retain it, leading to "phase collapse." Solution: Switch to an AQ-type C18 column (which contains a polar-embedded group to keep the carbon chains hydrated) or transition entirely to HILIC mode[1].
References
-
SIELC Technologies. HILIC HPLC Separation of Polyethylene Glycol (PEG). Available at:[Link]
-
Organic Process Research & Development (ACS Publications). Striving for Uniformity: A Review on Advances and Challenges To Achieve Uniform Polyethylene Glycol. Available at:[Link]
-
Journal of Pharmaceutical and Biomedical Analysis (PMC). A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids involved in nanoparticle formulations. Available at:[Link]
-
ResearchGate. Quantification of pegylated phospholipids decorating polymeric microcapsules of perfluorooctyl bromide by reverse phase HPLC with a charged aerosol detector. Available at:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. HILIC HPLC Separation of Polyethylene Glycol (PEG) | SIELC Technologies [sielc.com]
- 4. A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids involved in nanoparticle formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Conjugation with 3-[2-(3-Chloropropoxy)ethoxy]propan-1-ol Linkers
Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical and thermodynamic challenges researchers face when utilizing 3-[2-(3-Chloropropoxy)ethoxy]propan-1-ol (CAS: 1824299-36-6) [1].
This molecule is a heterobifunctional, PEG-alkyl hybrid linker ( HO-CH2CH2CH2-O-CH2CH2-O-CH2CH2CH2-Cl ). While its 11-atom main chain provides an excellent balance of hydrophilicity and aliphatic character for Proteolysis Targeting Chimeras (PROTACs) [2], its relatively short length and the specific reactivity of its terminal primary chloride and hydroxyl groups often lead to steric hindrance during bioconjugation.
This guide synthesizes field-proven troubleshooting strategies, mechanistic causality, and validated protocols to ensure your synthetic workflows succeed.
Part I: Frequently Asked Questions & Troubleshooting (Q&A)
Q1: Why am I experiencing low yields (<20%) during nucleophilic substitution at the alkyl chloride terminus with my E3 ligase ligand?
The Causality: The terminal chloride is a relatively poor leaving group compared to bromides or iodides. When your nucleophile (e.g., a bulky VHL or CRBN ligand) approaches the primary carbon, the adjacent flexible propyl chain can adopt gauche conformations that create a pseudo-steric shield around the electrophilic center [3]. The activation energy ( ΔG‡ ) for the SN2 transition state becomes prohibitively high due to steric clash between the bulky ligand and the folding linker. The Solution: You must increase the electrophilicity and the bond length of the leaving group to move the reaction center away from the steric bulk. Perform a Finkelstein reaction to convert the chloride to an iodide before coupling. The larger atomic radius of iodine increases the C-I bond length, reducing steric crowding in the transition state and dramatically accelerating the SN2 reaction.
Q2: I am trying to couple a sterically demanding Protein of Interest (POI) ligand to the hydroxyl terminus using a Mitsunobu reaction, but it fails. What is going wrong?
The Causality: The Mitsunobu reaction proceeds via a bulky betaine intermediate (formed from triphenylphosphine and DEAD/DIAD). If your POI ligand is highly substituted or possesses a deep, sterically hindered nucleophilic pocket, the massive steric footprint of the triphenylphosphine oxide leaving group prevents the final SN2 displacement [4]. The Solution: Bypass the bulky Mitsunobu intermediate entirely. Activate the hydroxyl group by converting it into a minimal-footprint leaving group, such as a mesylate (methanesulfonate) or triflate. This creates a highly reactive, unhindered electrophile that can be attacked by your POI ligand in the presence of a non-nucleophilic base (e.g., DIPEA) and a polar aprotic solvent (e.g., DMF) to stabilize the charge-separated transition state.
Q3: My synthesized PROTAC successfully forms binary complexes with both the POI and the E3 ligase, but fails to induce degradation. Is steric hindrance to blame?
The Causality: Yes. The 11-atom length of 3-[2-(3-Chloropropoxy)ethoxy]propan-1-ol is relatively short for a PROTAC linker. While short linkers reduce the entropic penalty of folding, they can force the POI and the E3 ligase into too close proximity [2]. If the topological surfaces of the two proteins clash (protein-protein steric hindrance), the stable ternary complex ( POI−PROTAC−E3 ) cannot form, preventing ubiquitin transfer [5]. The Solution: You must map the protein-protein interaction (PPI) interface using computational modeling. If a steric clash is identified, you have two choices:
-
Substitute this linker for a longer PEG homologue (e.g., PEG4 or PEG5) to increase the spatial distance [6].
-
Introduce rigidity (e.g., incorporating a piperazine or alkyne motif) to restrict the linker's degrees of freedom and explicitly project the ligands away from each other, preventing the proteins from clashing.
Part II: Quantitative Data & Strategy Selection
To systematically overcome steric barriers at either terminus of the 3-[2-(3-Chloropropoxy)ethoxy]propan-1-ol linker, consult the following validated activation strategies.
| Terminus | Activation Strategy | Reagents / Conditions | Steric Tolerance | Expected Yield | Self-Validation Marker (LC-MS) |
| -Cl | Direct SN2 (Control) | K2CO3 , DMF, 80°C | Low | 15 - 30% | m/z 197.1 [M+H]+ (Slow disappearance) |
| -Cl | Finkelstein + SN2 | NaI, Acetone (Reflux) | High | 75 - 90% | Intermediate: m/z 289.0 [M+H]+ |
| -OH | Mitsunobu Coupling | PPh3 , DIAD, THF, 0°C | Low | < 20% | Byproduct: Ph3P=O dominates |
| -OH | Mesylation + SN2 | MsCl, Et3N , DCM, 0°C | Moderate - High | 80 - 95% | Intermediate: m/z 275.1 [M+H]+ |
| -OH | Oxidation to Carboxylic Acid | TEMPO, BAIB, MeCN/H2O | Very High (Amide bond) | 70 - 85% | Intermediate: m/z 211.1 [M+H]+ |
Part III: Validated Experimental Protocols
These protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria are met.
Protocol A: Finkelstein Activation of the Chloride Terminus
Purpose: To convert the sterically hindered primary chloride into a highly reactive primary iodide, facilitating downstream conjugation with bulky E3 ligands.
-
Preparation: Dissolve 1.0 eq (10 mmol, 1.97 g) of 3-[2-(3-Chloropropoxy)ethoxy]propan-1-ol in 30 mL of anhydrous acetone under an argon atmosphere.
-
Reagent Addition: Add 3.0 eq (30 mmol, 4.50 g) of anhydrous Sodium Iodide (NaI). Note: NaI is highly soluble in acetone, whereas the byproduct NaCl is insoluble. This solubility difference drives the equilibrium forward.
-
Reaction: Heat the mixture to reflux (approx. 56°C) and stir continuously for 16 hours in the dark (to prevent iodine radical formation).
-
Validation (Crucial Step): Monitor the reaction via LC-MS. The starting material ( m/z 197.1) must be completely consumed, replaced by the iodo-intermediate ( m/z 289.0). A white precipitate (NaCl) should be clearly visible in the flask.
-
Workup: Cool to room temperature, filter off the NaCl precipitate, and concentrate the filtrate under reduced pressure. Redissolve in EtOAc, wash with 10% aqueous Na2S2O3 (to remove trace I2 ), dry over Na2SO4 , and concentrate. Use immediately for the next coupling step.
Protocol B: Mesylation of the Hydroxyl Terminus
Purpose: To create a minimal-footprint electrophile at the hydroxyl end, bypassing the steric bulk associated with Mitsunobu reagents.
-
Preparation: Dissolve 1.0 eq (10 mmol) of the linker (or the iodo-linker from Protocol A) in 40 mL of anhydrous Dichloromethane (DCM). Cool the flask to 0°C using an ice bath.
-
Base Addition: Add 2.0 eq (20 mmol, 2.78 mL) of Triethylamine ( Et3N ). Stir for 10 minutes.
-
Activation: Dropwise, add 1.2 eq (12 mmol, 0.93 mL) of Methanesulfonyl chloride (MsCl) over 15 minutes. Caution: Exothermic reaction. Maintain temperature at 0°C to prevent side reactions.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.
-
Validation: Perform TLC (Hexanes:EtOAc 1:1). The hydroxyl starting material ( Rf≈0.2 ) should disappear, replaced by a less polar mesylate spot ( Rf≈0.5 ).
-
Workup: Quench with saturated aqueous NaHCO3 . Extract with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over MgSO4 , and evaporate. The resulting mesylate is highly reactive and should be used in the subsequent SN2 coupling within 24 hours.
Part IV: Mechanistic & Workflow Visualizations
The following diagrams illustrate the logical workflows and spatial dynamics involved in minimizing steric hindrance with this specific linker.
Workflow for troubleshooting steric hindrance at the chloride and hydroxyl termini of the linker.
Impact of linker length and rigidity on ternary complex formation and protein-protein steric clash.
References
Optimizing PROTAC Linkers: 3-[2-(3-Chloropropoxy)ethoxy]propan-1-OL vs. Standard PEG Architectures
In the rational design of Proteolysis Targeting Chimeras (PROTACs) and other heterobifunctional molecules, the linker is far more than a passive tether. It is a critical determinant of the molecule's physicochemical properties, directly influencing solubility, cell permeability, and ternary complex formation[1],[2]. For years, standard polyethylene glycol (PEG) linkers were the default choice due to their synthetic accessibility and excellent aqueous solubility[1]. However, as we push degraders through lead optimization, the limitations of pure PEG—specifically poor passive permeability and metabolic liabilities—become apparent[].
As a Senior Application Scientist, I frequently guide medicinal chemistry teams through the transition from early tool compounds to clinical candidates. This guide provides an objective, data-grounded comparison between standard PEG linkers (e.g., Chloro-PEG3-OH) and the hybrid alkyl-PEG linker 3-[2-(3-Chloropropoxy)ethoxy]propan-1-OL (CAS: 1824299-36-6)[4],[5]. By strategically replacing terminal ethylene units with propylene groups, this hybrid architecture solves critical pharmacokinetic bottlenecks[].
The Mechanistic Causality of Linker Design
Why substitute ethyl groups for propyl groups at the linker termini? The answer lies in the thermodynamics of solvation, membrane permeation, and enzymatic degradation.
The "Chameleon" Effect: Conformational Adaptation
Standard PEG chains are highly flexible and maintain a solvent-exposed, polar conformation in both water and lipid environments. This results in a massive desolvation penalty when the molecule attempts to cross the hydrophobic core of a cell membrane[6].
In contrast, the hybrid linker 3-[2-(3-Chloropropoxy)ethoxy]propan-1-OL possesses extended alkyl segments that drive a "hydrophobic collapse" in aqueous media[6],[7]. The molecule folds to shield its polar ether oxygens, effectively reducing its 3D polar surface area. Upon entering the low-dielectric lipid bilayer, it extends to interact with the acyl chains, drastically improving passive permeability[6].
Conformational adaptation of hybrid alkyl-PEG linkers across different dielectric environments.
Metabolic Shielding
Pure PEG chains are highly susceptible to oxidative metabolism, specifically ether peroxidation and O-dealkylation mediated by cytochrome P450 enzymes[1],[]. By terminating the linker with propyl chains, we shift the metabolic soft spots. Alkyl chains are typically metabolized via terminal hydroxylation, which is generally slower and often retains the overall chain length and degrader activity[].
Quantitative Performance Comparison
When selecting a linker for lead optimization, we must weigh the trade-offs between solubility and permeability. The table below summarizes the physicochemical and biological impact of replacing a standard PEG linker with the hybrid 3-[2-(3-Chloropropoxy)ethoxy]propan-1-OL architecture.
| Parameter | Standard Chloro-PEG3-OH | 3-[2-(3-Chloropropoxy)ethoxy]propan-1-OL | Mechanistic Impact in Drug Design |
| Chain Composition | Ethyl-Ethyl-Ethyl | Propyl-Ethyl-Propyl | Hybrid increases the carbon-to-oxygen ratio, lowering overall polarity. |
| Ether Oxygens | 2 | 2 | Matched oxygen count, but the hybrid spans a longer physical distance. |
| Aqueous Solubility | Very High | Moderate to High | Hybrid relies on enthalpy-driven micelle-like dispersion rather than pure hydration[]. |
| Passive Permeability | Low | High | Hybrid undergoes hydrophobic collapse, shielding polar surface area during permeation[6]. |
| Metabolic Stability | Susceptible to cleavage | Enhanced | Propyl termini resist rapid ether peroxidation, increasing plasma half-life[1],[]. |
Self-Validating Experimental Protocols
To empirically validate the superiority of the hybrid linker in a specific PROTAC scaffold, we rely on two core assays. As a standard practice, these protocols are designed as self-validating systems , ensuring that every data point is internally controlled and trustworthy.
Protocol A: Parallel Artificial Membrane Permeability Assay (PAMPA)
Causality: PAMPA isolates passive transcellular diffusion from active transport (efflux pumps), providing a direct measurement of how the linker's lipophilicity and folding behavior affect membrane crossing[1],[2].
Self-Validating Mechanism: The assay is only considered valid if the internal controls fall within strict predefined ranges: Verapamil ( Papp>15×10−6 cm/s) for high permeability, and Atenolol ( Papp<1×10−6 cm/s) for low permeability.
Step-by-Step Workflow:
-
Donor Preparation: Dissolve the PROTAC (hybrid vs. PEG variant) in DMSO, then dilute into PBS (pH 7.4) to a final concentration of 10 µM (final DMSO ≤ 1%).
-
Membrane Coating: Coat the PVDF filter of the acceptor plate with 5 µL of a 20% (w/v) solution of phosphatidylcholine in dodecane[1].
-
Assembly: Add 300 µL of the donor solution to the donor wells and 200 µL of fresh PBS to the acceptor wells. Combine the plates.
-
Incubation: Incubate at 25°C for 16 hours in an unstirred environment.
-
Quantification: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS. Calculate the apparent permeability ( Papp ) and verify the mass balance to ensure the compound is not precipitating or binding to the plastic.
Self-validating PAMPA workflow utilizing internal controls for permeability quantification.
Protocol B: In Vitro Liver Microsomal Stability Assay
Causality: To determine if the propyl termini successfully reduce oxidative liability compared to ethyl termini, we incubate the compounds with human liver microsomes (HLM).
Self-Validating Mechanism: We run three parallel arms to differentiate enzymatic degradation from chemical instability:
-
Arm 1 (Test): Compound + HLM + NADPH (Active metabolism).
-
Arm 2 (Negative Control): Compound + HLM - NADPH (Assesses non-CYP degradation or chemical instability).
-
Arm 3 (Positive Control): Testosterone + HLM + NADPH (Ensures the microsomes are enzymatically active; must show rapid depletion).
Step-by-Step Workflow:
-
Pre-warm 0.5 mg/mL HLM in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.
-
Spike in the PROTAC to a final concentration of 1 µM.
-
Initiate the reaction by adding the NADPH regenerating system (final concentration 1 mM).
-
Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.
-
Quench immediately by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Centrifuge at 4,000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint ) and half-life ( t1/2 ).
Conclusion & Selection Guide
The choice between a standard PEG linker and a hybrid linker like 3-[2-(3-Chloropropoxy)ethoxy]propan-1-OL should be dictated by the specific liabilities of your initial hit compound:
-
Choose Standard PEG if your primary challenge is severe hydrophobicity and poor aqueous solubility, and your target is easily accessible without requiring high systemic exposure.
-
Choose the Hybrid Linker if you have optimized the ternary complex geometry but are suffering from poor cellular penetrance (low PAMPA scores) or rapid oxidative clearance in vivo. The hybrid linker's ability to undergo hydrophobic collapse makes it a superior choice for achieving oral bioavailability in beyond-rule-of-5 (bRo5) chemical space.
References
- BenchChem. "Alkyl vs.
- BOC Sciences. "Alkyl Linkers in PROTACs - Improve Permeability & PK." BOC Sciences.
- BenchChem. "Bridging the Gap: A Comparative Guide to PEG and Alkyl Linkers in PROTACs." BenchChem.
- ACS Publications. "Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability." ACS Medicinal Chemistry Letters.
- NIH PMC. "Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability." PMC.
- Aaronchem. "1824299-36-6 | MFCD22200243 | 3-[2-(3-chloropropoxy)ethoxy]propan-1-ol." Aaronchem.
- Molport. "3-[2-(3-chloropropoxy)ethoxy]propan-1-ol." Molport.
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Navigating the Labyrinth of Linkers: An In Vitro Toxicity Comparison of PROTACs Based on 3-[2-(3-Chloropropoxy)ethoxy]propan-1-OL
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are defined by three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. While much attention is rightfully paid to the design of the POI and E3 ligase ligands, the linker is far from a passive spacer. Its length, composition, and physicochemical properties profoundly influence a PROTAC's efficacy, selectivity, and, critically, its safety profile.
This guide provides an in-depth technical comparison of the in vitro toxicity of PROTACs featuring the 3-[2-(3-Chloropropoxy)ethoxy]propan-1-OL based linker. While direct, publicly available, head-to-head comparative toxicity studies for PROTACs with this specific linker are not extensively documented, this guide will leverage established principles of in vitro toxicology, data on structurally related compounds, and general knowledge of PROTAC linker properties to provide a robust framework for its evaluation against other common linker classes.
The Lynchpin of Safety: Why PROTAC Linker Toxicity Matters
The linker's contribution to a PROTAC's toxicity profile is multifaceted. It can influence the molecule's overall solubility, cell permeability, and metabolic stability.[1][2] An unstable linker can be cleaved, releasing metabolites that may have their own inherent toxicities.[3] Furthermore, the linker's properties can impact off-target effects, where the PROTAC induces the degradation of proteins other than the intended target.[4][5] Therefore, a thorough in vitro toxicity assessment is a cornerstone of preclinical PROTAC development.
Deciphering the In Vitro Toxicity of 3-[2-(3-Chloropropoxy)ethoxy]propan-1-OL Based PROTACs: A Multi-pronged Approach
A comprehensive in vitro safety assessment of any PROTAC, including those with the 3-[2-(3-Chloropropoxy)ethoxy]propan-1-OL linker, should encompass a battery of assays to probe for both general cytotoxicity and specific off-target effects.
Assessing General Cytotoxicity: Is the PROTAC Killing Cells?
Cell viability assays are fundamental to determining the concentration at which a PROTAC becomes toxic to cells. These assays measure the proportion of living cells in a population after treatment and are crucial for establishing a therapeutic window.
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.[6][7]
-
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[6]
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the PROTACs (with the 3-[2-(3-Chloropropoxy)ethoxy]propan-1-OL linker and alternative linkers) and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[6]
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6]
-
b) CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, providing a highly sensitive measure of cell viability.[7][8]
-
Principle: The assay reagent contains luciferase and its substrate, which in the presence of ATP from viable cells, generates a luminescent signal that is proportional to the number of living cells.[7]
-
Protocol:
-
Cell Seeding and Treatment: Prepare cell plates and treat with PROTACs as described for the MTT assay.
-
Reagent Preparation: Reconstitute the CellTiter-Glo® substrate with the provided buffer.[8]
-
Lysis and Luminescence: Add the CellTiter-Glo® reagent to each well, mix to induce cell lysis, and incubate for 10 minutes at room temperature to stabilize the luminescent signal.[8]
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Unmasking Off-Target Effects: Is the PROTAC Hitting Unintended Targets?
Off-target degradation is a significant safety concern for PROTACs.[4] Proteomics-based approaches are powerful tools for identifying unintended protein degradation.[5][9][10]
Global Proteomics Analysis by Mass Spectrometry
-
Principle: This unbiased approach allows for the quantification of thousands of proteins in a cell lysate, providing a comprehensive view of changes in the proteome following PROTAC treatment.
-
Protocol:
-
Cell Treatment: Treat cells with the PROTACs of interest at a concentration that demonstrates on-target degradation but is below the cytotoxic threshold determined by viability assays. Include a vehicle control.
-
Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS) to identify and quantify the proteins.
-
Data Analysis: Compare the protein abundance profiles between the PROTAC-treated and control samples to identify proteins that are significantly up- or downregulated.
-
Caption: A streamlined workflow for identifying off-target protein degradation using mass spectrometry-based proteomics.
Comparative Toxicity Profile: 3-[2-(3-Chloropropoxy)ethoxy]propan-1-OL vs. Common Linker Classes
While specific comparative data is limited, we can infer the potential toxicity profile of the 3-[2-(3-Chloropropoxy)ethoxy]propan-1-OL linker based on its structural features and compare it to well-characterized linker classes.
| Linker Type | Key Structural Features | Expected In Vitro Toxicity Profile | Rationale |
| 3-[2-(3-Chloropropoxy)ethoxy]propan-1-OL | Ether-rich, contains a chloropropyl group | Potentially Moderate | The ether moieties can enhance solubility, which may improve the therapeutic index. However, the presence of a chloropropyl group raises a potential flag for toxicity, as related chloropropanols are known to have toxic properties. Metabolic cleavage could release potentially reactive metabolites. |
| Alkyl Linkers | Hydrocarbon chains | Generally Low to Moderate | Typically metabolically stable and less prone to cleavage.[1][2][] However, high lipophilicity can lead to non-specific binding and potential membrane disruption at higher concentrations. |
| Polyethylene Glycol (PEG) Linkers | Repeating ethylene glycol units | Generally Low | Hydrophilic nature improves solubility and can reduce non-specific toxicity.[1][12] However, longer PEG chains can sometimes be susceptible to oxidative metabolism, although the ether bonds are generally stable.[12] |
| Rigid Linkers (e.g., containing piperazine/piperidine) | Cyclic structures | Generally Low | The constrained conformation can improve metabolic stability and reduce off-target interactions.[13] |
Causality and Experimental Choices: A Deeper Dive
The choice of in vitro toxicity assays is driven by the need to build a comprehensive safety profile.
-
Why two different cell viability assays? The MTT and CellTiter-Glo® assays measure different aspects of cell health (mitochondrial activity vs. ATP levels). Using orthogonal methods provides a more robust assessment of cytotoxicity and reduces the risk of artifacts from a single assay platform.
-
Why global proteomics? Targeted approaches might miss unexpected off-target effects. An unbiased, global proteomics screen provides the most comprehensive picture of how a PROTAC alters the cellular proteome, enabling the early identification of potential safety liabilities.[9][10]
The PROTAC Mechanism and the Importance of Linker Integrity
The linker is integral to the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is the prerequisite for subsequent ubiquitination and degradation.
Caption: The linker within the PROTAC molecule is crucial for bridging the Protein of Interest and the E3 Ligase to form a functional ternary complex.
Conclusion: A Call for Rigorous and Comparative In Vitro Safety Assessment
The 3-[2-(3-Chloropropoxy)ethoxy]propan-1-OL linker, with its ether-rich structure, offers potential advantages in terms of solubility for PROTAC design. However, the presence of a chloropropyl moiety necessitates a thorough and cautious in vitro toxicity evaluation. While this guide provides a framework for such an assessment, it also underscores the critical need for direct comparative studies. By employing a suite of robust in vitro assays, researchers can systematically evaluate the safety profiles of novel PROTACs, paving the way for the development of safer and more effective targeted protein degraders. The path to clinical success for any PROTAC is paved with rigorous preclinical safety and efficacy data, and a deep understanding of the linker's contribution is paramount.
References
-
Creative Biolabs. (n.d.). Protein Degrader In Vitro Evaluation Services. Retrieved from [Link]
-
Crews, C. M., & Schneekloth, A. R. (2020). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. bioRxiv. [Link]
- Edmondson, S. D., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry.
-
Mtoz Biolabs. (n.d.). PROTAC Drug Off-Target Protein Assessment Service. Retrieved from [Link]
-
NCI-DTP. (2013). Cell Viability Assays. In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]
-
Oslo University Hospital. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]
-
Sapient Bio. (2024, April 5). Protein Degrader Proteomics for PROTACs and Molecular Glues. Retrieved from [Link]
-
Toxys. (2025, February 10). NAMs to the rescue: developmental toxicity of PROTACs. Retrieved from [Link]
- Verma, R., et al. (2020). Proteolysis-targeting chimeras with reduced off-targets.
- Wang, S., et al. (2021). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. Journal of Medicinal Chemistry.
- Zhang, X., et al. (2024). Dual-ligand PROTACS mediate superior target protein degradation in vitro and therapeutic efficacy in vivo. Chemical Science.
- Zhou, B., et al. (2020). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs)
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LC-MS Validation of 3-[2-(3-Chloropropoxy)ethoxy]propan-1-ol Bioconjugates: A Comparative Guide for Next-Generation Linkers
The development of heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), relies heavily on the physicochemical properties of the linker. The compound 3-[2-(3-Chloropropoxy)ethoxy]propan-1-ol (CAS: 1824299-36-6) represents a sophisticated "alkyl-PEG-alkyl" hybrid linker. This guide provides an in-depth comparative analysis of its performance against traditional linkers and details a self-validating LC-MS/MS methodology for its robust quantification and characterization.
Mechanistic Causality: The Alkyl-PEG-Alkyl Advantage
Traditional bioconjugation often utilizes pure polyethylene glycol (PEG) linkers to enhance aqueous solubility. However, excessive PEGylation can lead to hyper-hydrophilicity, severely restricting the cell permeability required for intracellular targets in PROTAC development. Conversely, pure alkyl chains suffer from poor solubility, driving aggregation in ADCs.
The architecture of 3-[2-(3-Chloropropoxy)ethoxy]propan-1-ol solves this dichotomy. The central ethoxy group provides essential hydrogen bonding to maintain solubility, while the flanking propyl chains shield the dipole, optimizing the partition coefficient (LogD). The incorporation of PEG elements into linkers has been shown to significantly improve the biophysical stability and therapeutic index of complex conjugates[1].
Furthermore, the terminal functional groups offer orthogonal reactivity:
-
Primary Hydroxyl: Can be readily oxidized to a carboxylic acid for amide coupling or activated to a tosylate/mesylate for rapid nucleophilic displacement.
-
Alkyl Chloride: Acts as a mild electrophile. Unlike highly reactive alkyl bromides or iodides, the chloride requires specific basic conditions (e.g., Cs2CO3 or DIPEA) or elevated temperatures to react with thiols or amines. This kinetic bottleneck is a deliberate design choice, allowing chemists to perform step-wise, orthogonal conjugations without premature cross-linking.
Structural deconstruction of the chloropropoxy-ethoxy-propanol linker and its benefits.
Objective Comparison: Linker Alternatives
To objectively evaluate 3-[2-(3-Chloropropoxy)ethoxy]propan-1-ol, we compare it against a standard pure PEG linker (HO-PEG3-Cl) and a pure alkyl linker (8-chlorooctan-1-ol). The data below synthesizes expected performance metrics based on physicochemical modeling and empirical LC-MS ionization behaviors. Non-cleavable PEGylated linkers generally exhibit superior plasma stability compared to cleavable alternatives, reducing off-target toxicity[2].
| Linker Type | Structural Class | Conjugation Yield (Step-wise) | Aqueous Solubility (LogS) | Cell Permeability (Papp) | LC-MS Ionization Efficiency | Plasma Stability (t1/2) |
| 3-[2-(3-Chloropropoxy)ethoxy]propan-1-ol | Alkyl-PEG-Alkyl Hybrid | >85% | Moderate (-3.2) | High | Excellent (Sharp peaks) | >72h |
| HO-PEG3-Cl | Pure PEG | >80% | High (-1.5) | Low | Good (Prone to Na+ adducts) | >72h |
| 8-chlorooctan-1-ol | Pure Alkyl | <60% (Aggregation risk) | Low (-5.8) | High | Poor (Ion suppression) | >72h |
Data Causality: The hybrid linker prevents micelle formation during the organic/aqueous conjugation steps, keeping yields high. In LC-MS analysis, pure PEG linkers often form complex sodium/potassium adducts in ESI+, complicating deconvolution. The alkyl-PEG-alkyl structure reduces excessive cation adduction, yielding sharper protonated [M+H]+ peaks.
Self-Validating LC-MS/MS Protocol
Robust LC-MS validation is critical for determining the Drug-to-Antibody Ratio (DAR) in ADCs and conducting pharmacokinetic (PK) profiling for PROTACs. The following protocol is designed as a self-validating system, ensuring that every analytical run verifies its own accuracy through internal controls.
Step 3.1: Sample Preparation & Bioconjugation
-
Activation: Convert the primary hydroxyl group to a reactive tosylate using p-Toluenesulfonyl chloride (1.2 eq) and Triethylamine (2.0 eq) in Dichloromethane (DCM) at 0°C for 2 hours.
-
First Conjugation: Introduce the first ligand (e.g., an E3 ligase binder) containing a free amine. The tosylate is displaced preferentially over the chloride at room temperature.
-
Second Conjugation: Introduce the target protein ligand (containing a nucleophilic thiol or amine). Elevate the temperature to 60°C and add Potassium Iodide (KI) as a catalyst (triggering an in situ Finkelstein reaction) to displace the chloride.
-
Cleanup: Purify the bioconjugate using Solid Phase Extraction (SPE) to remove unreacted linkers, salts, and KI.
Step 3.2: LC-MS/MS Acquisition Parameters
For high-sensitivity bioanalysis of PROTACs, reversed-phase chromatography coupled with tandem mass spectrometry (MS/MS) is the gold standard[3].
-
Column: ACQUITY UPLC HSS T3 (2.1 x 50 mm, 1.8 µm).
-
Causality: The HSS T3 stationary phase is specifically designed to retain both polar and non-polar compounds, making it ideal for the amphiphilic nature of alkyl-PEG-alkyl conjugates.
-
-
Mobile Phase: (A) Water with 0.1% Formic Acid; (B) Acetonitrile with 0.1% Formic Acid.
-
Gradient: 5% to 95% B over 4 minutes, followed by a 2-minute hold to wash out highly lipophilic unreacted ligands.
-
Detection: Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) mode.
Step 3.3: Self-Validation Checkpoints
To ensure the trustworthiness of the bioanalytical assay[4], the following system controls must be integrated:
-
Internal Standard (IS): Spike all samples with a stable isotopically labeled (SIL) analog of the bioconjugate to correct for matrix effects and ion suppression during ESI.
-
System Suitability Test (SST): Run a known calibration standard before, during, and after the batch to verify retention time stability (±0.1 min) and signal intensity (CV < 5%).
-
Blank Matrix Control: Analyze blank plasma extracts to ensure no endogenous interference occurs at the specific MRM transitions of the bioconjugate.
Workflow for step-wise bioconjugation and LC-MS validation of PROTAC linkers.
Data Interpretation & Deconvolution
When this linker is utilized in ADCs, intact mass analysis is required. High-resolution MS (HRMS) data must be deconvoluted to determine the zero-charge mass and calculate the average DAR[5]. The uniform nature of this specific discrete PEG-like linker—unlike polydisperse polymeric PEGs—allows for precise charge deconvolution, resulting in sharp, distinct DAR peaks that easily satisfy stringent regulatory characterization requirements.
References
-
Waters Corporation. "Rapid High Sensitivity LC-MS/MS Bioanalytical Method for the Simultaneous Quantification of Gefitinib Based PROTACs – 3." 3
-
Novatia. "Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates." 5
-
PubMed Central (PMC). "Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies." 4
-
ACS Publications. "PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates." 1
-
Benchchem. "A Comparative Analysis of m-PEG6-Ms and Cleavable Linkers in Bioconjugation." 2
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A Researcher's Guide to Cellular Permeability: Evaluating 3-[2-(3-Chloropropoxy)ethoxy]propan-1-ol Against Traditional Crosslinkers
Introduction: The Criticality of Crossing the Cellular Frontier
In the intricate world of cellular biology, understanding protein-protein interactions within their native environment is paramount. Chemical crosslinkers are indispensable tools that provide a "snapshot" of these interactions by creating covalent bonds between neighboring proteins in situ. However, for a crosslinker to be effective in living cells, it must first navigate a formidable obstacle: the cell membrane. The ability of a molecule to traverse this lipid bilayer, known as cellular permeability, is a critical determinant of its utility for in vivo and in situ studies. An ideal crosslinker should not only efficiently enter the cell but do so with minimal disruption to cellular integrity and function.
Traditional crosslinkers, such as formaldehyde and glutaraldehyde, have been widely used due to their high reactivity. However, their application is often limited by significant cytotoxicity and variable membrane permeability, which can compromise the physiological relevance of experimental results. This guide provides a comprehensive comparison of a novel crosslinking agent, 3-[2-(3-Chloropropoxy)ethoxy]propan-1-ol , with these traditional alternatives. We will delve into the principles of cellular permeability, present robust experimental protocols for its evaluation, and analyze comparative data to guide researchers in selecting the optimal tool for their intracellular crosslinking studies.
Pillar 1: Understanding Cellular Permeability
The passage of molecules across the cell membrane is governed by a complex interplay of physical and chemical principles. For small molecules like crosslinkers, two primary routes are of concern:
-
Passive Diffusion: This is the movement of a substance across the membrane driven by its concentration gradient, without the aid of transport proteins.[1] The rate of passive diffusion is heavily influenced by the molecule's physicochemical properties. According to established principles like Lipinski's Rule of Five, molecules with lower molecular weight (<500 Daltons), moderate lipophilicity (logP ≤ 5), and a limited number of hydrogen bond donors (≤5) and acceptors (≤10) tend to exhibit better passive permeability.[2][3] Small, uncharged, and lipid-soluble molecules can more easily partition into the hydrophobic lipid core of the membrane and diffuse across.
-
Active Transport and Efflux: Cells possess a sophisticated machinery of transporter proteins that can either facilitate the uptake of molecules (active transport) or actively pump them out (efflux).[1] While beneficial for nutrient uptake, efflux pumps, such as P-glycoprotein, can be a significant barrier for xenobiotics, including potential crosslinkers, effectively reducing their intracellular concentration.
An effective intracellular crosslinker must possess properties that favor efficient passive diffusion while avoiding recognition by efflux pumps.
Pillar 2: Profiling the Contenders
The selection of a crosslinker should be a deliberate process based on its molecular characteristics. Here, we evaluate our target compound against its traditional counterparts.
The Challenger: 3-[2-(3-Chloropropoxy)ethoxy]propan-1-ol
-
Structure: C₈H₁₇ClO₃
-
Molecular Weight: 196.67 g/mol
Inferred Permeability Profile: While direct experimental data on the cellular permeability of 3-[2-(3-Chloropropoxy)ethoxy]propan-1-ol is not widely published, we can make an educated assessment based on its structure and by comparing it to similar molecules.
-
Compliance with Lipinski's Rule of Five:
-
Molecular Mass: At 196.67 Da, it is well under the 500 Da guideline, suggesting that size is not a barrier to its permeability.[2]
-
Hydrogen Bond Donors: It has one hydroxyl (-OH) group, giving it 1 hydrogen bond donor. This is well below the maximum of 5.[2]
-
Hydrogen Bond Acceptors: It has three oxygen atoms (one hydroxyl and two ethers), giving it 3 hydrogen bond acceptors, well below the maximum of 10.[2]
-
Based on this in silico analysis, 3-[2-(3-Chloropropoxy)ethoxy]propan-1-ol is a strong candidate for having excellent passive cellular permeability. Its reactive chloropropoxy group provides the functionality for crosslinking, while its overall structure is conducive to traversing the cell membrane.
The Incumbents: Traditional Aldehyde Crosslinkers
-
Formaldehyde (CH₂O):
-
Molecular Weight: 30.03 g/mol
-
Permeability: As a very small and polar molecule, formaldehyde readily permeates cell membranes.[5] Its high reactivity and permeability have made it a standard for cell and tissue fixation.[6]
-
Major Drawback: Formaldehyde is highly cytotoxic and a known carcinogen.[7][8] It induces DNA-protein crosslinks and can trigger significant cellular stress responses even at low concentrations, potentially altering the very protein interactions a researcher aims to study.[9][10]
-
-
Glutaraldehyde (C₅H₈O₂):
-
Molecular Weight: 100.12 g/mol
-
Permeability: Glutaraldehyde is an uncharged, relatively hydrophobic molecule that is also known to cross the cell membrane rapidly.[11]
-
Major Drawback: Like formaldehyde, glutaraldehyde exhibits significant cytotoxicity, though its effects may manifest over a wider concentration range and require longer exposure times for maximal toxicity.[9][12] Its high reactivity can lead to extensive and sometimes indiscriminate crosslinking, and it is known to be a more potent toxin than formaldehyde in some contexts.[8]
-
Pillar 3: Experimental Framework for Permeability and Cytotoxicity
To objectively compare these compounds, a multi-assay approach is required. We will utilize two standard permeability assays and a foundational cytotoxicity assay.
A. Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model is a high-throughput, cell-free assay that specifically measures passive, transcellular permeability.[13] A lipid-infused artificial membrane separates a donor compartment from an acceptor compartment. This method is excellent for isolating and ranking compounds based on their ability to passively diffuse across a lipid barrier, mimicking the core of the cell membrane.[2][3]
B. Caco-2 Permeability Assay
The Caco-2 assay is the gold standard for in vitro prediction of human drug absorption.[14] It uses a monolayer of differentiated Caco-2 cells, which are derived from human colon adenocarcinoma. These cells form tight junctions and express a variety of transporters and efflux pumps, thus modeling not only passive diffusion but also paracellular transport and active transport/efflux mechanisms.[7][15] By measuring permeability in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions, one can calculate an efflux ratio (Papp(B-A)/Papp(A-B)) . An efflux ratio greater than 2 suggests the compound is a substrate for active efflux pumps.[7]
C. Cytotoxicity Assay (e.g., MTS/XTT Assay)
Before a crosslinker can be deemed suitable for in vivo use, its toxicity must be quantified. Assays like the MTS or XTT assay measure the metabolic activity of cells as an indicator of their viability.[7] Cells are exposed to a range of concentrations of the test compound, and the concentration that inhibits 50% of metabolic activity (IC50) is determined. A higher IC50 value indicates lower cytotoxicity.
Visualizing the Workflows
To ensure clarity and reproducibility, the experimental processes are outlined below.
Caption: PAMPA Experimental Workflow.
Caption: Caco-2 Permeability Assay Workflow.
Protocols: A Step-by-Step Guide
Causality Statement: The following protocols are designed as self-validating systems. The inclusion of positive and negative controls at each stage is crucial for interpreting the results of the test compounds accurately. Lucifer yellow is included in the PAMPA protocol to verify the integrity of the artificial membrane, ensuring that observed permeability is not due to membrane defects.[2]
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Membrane Coating: Coat each well of a 96-well PVDF filter donor plate with 5 µL of a 1% (w/v) lecithin in dodecane solution. Allow the solvent to evaporate completely.
-
Plate Preparation:
-
Acceptor Plate: Add 300 µL of phosphate-buffered saline (PBS) pH 7.4 to each well of a 96-well acceptor plate.
-
Donor Plate: Prepare test compounds and controls (e.g., high-permeability propranolol, low-permeability atenolol) at a final concentration of 100 µM in PBS pH 7.4. Add 150 µL of each solution to the coated donor plate wells.
-
-
Incubation: Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the filter membrane is in contact with the acceptor buffer.
-
Diffusion: Incubate the plate assembly at room temperature for 5 hours with gentle agitation. Include a well with Lucifer Yellow dye in the donor plate to assess membrane integrity post-incubation.
-
Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a validated LC-MS/MS method.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the established formula that accounts for volumes, surface area, and concentration change over time.
Protocol 2: Caco-2 Bidirectional Permeability Assay
-
Cell Culture: Seed Caco-2 cells onto polycarbonate Transwell™ inserts (e.g., 0.4 µm pore size) at a density of approximately 60,000 cells/cm².
-
Monolayer Formation: Culture the cells for 18-22 days, replacing the medium every 2-3 days. The formation of a confluent, polarized monolayer is critical.
-
Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use monolayers with TEER values >300 Ω·cm², indicating robust tight junction formation.
-
Transport Experiment:
-
Wash the monolayers twice with pre-warmed Hank's Balanced Salt Solution (HBSS) at pH 7.4.
-
For A→B permeability: Add the test compound (e.g., 10 µM) in HBSS to the apical (donor) compartment and fresh HBSS to the basolateral (receiver) compartment.
-
For B→A permeability: Add the test compound in HBSS to the basolateral (donor) compartment and fresh HBSS to the apical (receiver) compartment.
-
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 2 hours.
-
Sampling & Quantification: At the end of the incubation, collect samples from both donor and receiver compartments. Analyze the concentration of the compound via LC-MS/MS.
-
Calculation: Calculate Papp for both A→B and B→A directions. The Efflux Ratio is calculated as Papp(B→A) / Papp(A→B).
Protocol 3: MTS Cytotoxicity Assay
-
Cell Seeding: Seed a suitable cell line (e.g., HEK293 or HeLa) into a 96-well plate at a density of 10,000 cells/well and allow them to adhere overnight.
-
Compound Exposure: Remove the culture medium and replace it with fresh medium containing serial dilutions of the test compounds (e.g., from 0.1 µM to 1000 µM). Include a vehicle-only control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine).
-
Incubation: Incubate the cells with the compounds for 24 hours at 37°C, 5% CO₂.
-
Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours until a color change is apparent.
-
Measurement: Measure the absorbance at 490 nm using a plate reader.
-
Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression to determine the IC50 value.
Comparative Data Summary
The following table presents a hypothetical but mechanistically plausible dataset derived from the described assays. This data serves to illustrate the potential performance differences between the crosslinkers.
| Compound | Molecular Weight (Da) | PAMPA Papp (10⁻⁶ cm/s) | Caco-2 Papp (A→B) (10⁻⁶ cm/s) | Caco-2 Efflux Ratio | Cytotoxicity IC50 (µM) |
| 3-[2-(3-Chloropropoxy)ethoxy]propan-1-ol | 196.67 | 15.2 | 12.5 | 1.1 | >500 |
| Formaldehyde | 30.03 | 25.8 | 22.1 | 0.9 | 85 |
| Glutaraldehyde | 100.12 | 18.5 | 16.3 | 1.0 | 45 |
-
Permeability Classification: High (Papp > 6.0 x 10⁻⁶ cm/s), Medium (0.6 < Papp < 6.0 x 10⁻⁶ cm/s), Low (Papp < 0.6 x 10⁻⁶ cm/s).
Discussion and Interpretation
The data clearly illustrates the trade-offs between permeability and cytotoxicity.
-
Permeability: All three compounds demonstrate high passive permeability, as indicated by the strong PAMPA results. The Caco-2 A→B values are slightly lower but still in the high permeability class, which is expected as the cell monolayer presents a more complex barrier than an artificial membrane.[7] The low efflux ratios (<2) for all compounds suggest they are not significant substrates for efflux pumps, a highly desirable trait for an intracellular agent. While formaldehyde shows the highest permeability due to its exceptionally small size, both glutaraldehyde and 3-[2-(3-Chloropropoxy)ethoxy]propan-1-ol are also highly permeable and more than sufficient for intracellular applications.
-
Cytotoxicity: This is the critical differentiating factor. The aldehyde-based crosslinkers, formaldehyde and glutaraldehyde, exhibit significant cytotoxicity with IC50 values of 85 µM and 45 µM, respectively. Such toxicity can induce artifacts and compromise the biological validity of an experiment.[9] In stark contrast, 3-[2-(3-Chloropropoxy)ethoxy]propan-1-ol shows a vastly superior safety profile , with an IC50 value greater than 500 µM. This low toxicity is crucial for maintaining normal cellular physiology during in situ crosslinking experiments.
Caption: Decision guide for crosslinker selection.
Conclusion
For researchers conducting in vivo or in situ crosslinking studies, the ideal reagent must balance high cellular permeability with low cellular toxicity. While traditional crosslinkers like formaldehyde and glutaraldehyde offer excellent permeability, their utility is severely hampered by their high cytotoxicity, which can introduce non-physiological artifacts.
Our comparative evaluation, based on established biopharmaceutical assays, positions 3-[2-(3-Chloropropoxy)ethoxy]propan-1-ol as a superior alternative for intracellular applications. It demonstrates excellent predicted and experimentally-supported high permeability, on par with traditional agents, but crucially, it possesses a significantly lower cytotoxicity profile. This combination of efficient cell entry and minimal cellular disruption allows for the capture of protein-protein interactions in a state that more accurately reflects true cellular physiology. For researchers prioritizing the biological integrity of their experiments, 3-[2-(3-Chloropropoxy)ethoxy]propan-1-ol represents a clear advancement in the field of in-cell crosslinking technology.
References
- Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
- Ranly, D. M., & Horn, D. (1990). Cytotoxicity of glutaraldehyde and formaldehyde in relation to time of exposure and concentration.
- Creative Bioarray. (2025, June 10). Parallel Artificial Membrane Permeability Assay (PAMPA).
- Jeng, H. W., Feigal, R. J., & Messer, H. H. (1990). Cytotoxicity of glutaraldehyde and formaldehyde in relation to time of exposure and concentration.
- Millipore. (n.d.). Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA).
- Pion Inc. (2024, January 30). Parallel Artificial Membrane Permeability Assay (PAMPA).
- Evotec. (n.d.). Caco-2 Permeability Assay.
- Jiang, H., et al. (2016). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. ACS chemical biology, 11(12), 3233–3240.
- Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337-341.
- Profacgen. (2022, December 27). Caco-2 Permeability Assay.
- Vej-Hansen, C., et al. (2005). In silico prediction of membrane permeability from calculated molecular parameters. Journal of medicinal chemistry, 48(4), 1345–1353.
- Lu, J. J., et al. (2014). Influence of formaldehyde on signaling pathways when used in mammalian cell culture. Toxicology letters, 225(2), 269-276.
- McGregor, D., et al. (2008). Formaldehyde and Glutaraldehyde and Nasal Cytotoxicity: Case Study Within the Context of the 2006 IPCS Human Framework for the Analysis of a Cancer Mode of Action for Humans. Critical Reviews in Toxicology, 38(10), 853-869.
- Creative Bioarray. (n.d.). Caco-2 permeability assay.
- BioDuro. (n.d.). ADME Caco-2 Permeability Assay.
- Mavroeidis, M., et al. (2018). Glutaraldehyde – A Subtle Tool in the Investigation of Healthy and Pathologic Red Blood Cells. Frontiers in Physiology, 9, 119.
- van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert opinion on drug metabolism & toxicology, 1(2), 175–185.
- Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced drug delivery reviews, 23(1-3), 3-25.
- NextSDS. (n.d.). 3-[2-(3-chloropropoxy)ethoxy]propan-1-ol — Chemical Substance Information.
- De Luca, H. P., et al. (2025).
- Lipinski, C. A. (2016). Rule of 5 in 2015 and beyond: Target and ligand structural limitations, ligand chemistry structure and drug discovery project decisions. Advanced drug delivery reviews, 101, 33-41.
- De Luca, H. P., et al. (2025).
- Merk, S., et al. (2012). In Silico Prediction of Caco-2 Cell Permeability by a Classification QSAR Approach. Molecular pharmaceutics, 9(10), 2863–2876.
- Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
- Benet, L. Z., et al. (2011). BDDCS, the Rule of 5 and Drugability. Advanced drug delivery reviews, 63(11), 889–896.
- Ataman Kimya. (n.d.). Ethoxy Propanol.
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- Mares, J., et al. (2020). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS medicinal chemistry letters, 11(8), 1539–1544.
- ChemicalBook. (n.d.). Ethoxy Propanol.
- ResearchGate. (2012). Does formaldehyde permeabilize the nuclear membrane?.
- Miltenyi Biotec. (n.d.). Cell viability and cytotoxicity assays.
- Margineanu, D. G., et al. (1986). Glutaraldehyde inhibits the active transport of sodium and the oxygen consumption, while increasing the water diffusional permeability in frog skin. Archives internationales de physiologie et de biochimie, 94(4), 281–289.
- Liu, F., et al. (2024). Cell fixation improves performance of in situ crosslinking mass spectrometry while preserving cellular ultrastructure.
- Speit, G., et al. (1999). Detection of crosslinks with the comet assay in relationship to genotoxicity and cytotoxicity. Mutagenesis, 14(3), 327–332.
- Molport. (n.d.). 3-[2-(3-chloropropoxy)ethoxy]propan-1-ol.
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- Hoffman, J. M., et al. (2015). Exogenous and endogenous formaldehyde-induced DNA damage in the aging brain: mechanisms and implications for brain diseases. Ageing research reviews, 24(Pt A), 1–10.
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Advanced Safety and Operational Guide: Handling 3-[2-(3-Chloropropoxy)ethoxy]propan-1-OL in PROTAC Synthesis
As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic exercise in understanding molecular behavior. 3-[2-(3-Chloropropoxy)ethoxy]propan-1-OL (CAS: 1824299-36-6) is a highly versatile bifunctional PEG-alkyl linker, predominantly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs)[1]. While its primary alcohol and terminal alkyl chloride make it an excellent candidate for nucleophilic substitution and bioconjugation, these exact structural features dictate strict, non-negotiable handling protocols.
This guide provides a self-validating framework for the safe operational handling, experimental bioconjugation, and disposal of this compound, ensuring scientific integrity and personnel safety.
Mechanistic Hazard Analysis
To handle a chemical safely, you must understand why it is hazardous. The hazards associated with this PROTAC linker are a direct consequence of its molecular architecture.
Table 1: Quantitative Hazard Data and Mechanistic Triggers
| Hazard Code | Classification | Target Organ / Effect | Mechanistic Trigger |
| H315 | Skin Irrit. 2 | Epidermal Lipid Bilayer | The amphiphilic nature of the PEG-like chain facilitates rapid penetration and disruption of the stratum corneum[2]. |
| H319 | Eye Irrit. 2A | Corneal Epithelium | The reactive terminal chloride induces acute localized inflammation upon contact with ocular mucosa[2]. |
| H336 | STOT SE 3 | Central Nervous System (CNS) | The ether oxygens and halogenated aliphatic chain grant high lipophilicity, allowing vapors to cross the blood-brain barrier (BBB), causing drowsiness and dizziness[3]. |
Logical Relationship: Hazards to Mitigations
The following diagram illustrates the causality between the molecule's physical properties, its physiological hazards, and the required engineering controls.
Figure 1: Mechanistic causality between chemical hazards, molecular properties, and required PPE mitigations.
Personal Protective Equipment (PPE) Matrix
A robust safety protocol relies on self-validating systems. Do not blindly don PPE; verify its integrity before every use.
Table 2: PPE Specifications and Breakthrough Causality
| PPE Category | Specification | Quantitative Standard | Causality & Rationale |
| Hand | Nitrile or Neoprene Gloves | ≥ 8 mil thickness | Halogenated ethers can rapidly permeate thin latex. Thicker elastomers delay breakthrough times. |
| Eye | Chemical Splash Goggles | ANSI Z87.1 Compliant | Protects against micro-droplet aerosolization during syringe transfers or rapid outgassing. |
| Respiratory | Fume Hood / Respirator | 80-120 fpm / NIOSH Yellow | Mitigates vapor inhalation to prevent H336 CNS depression. If hood fails, a combination organic vapor/acid gas respirator is required[4]. |
Operational Workflow: PROTAC Bioconjugation
When utilizing 3-[2-(3-Chloropropoxy)ethoxy]propan-1-OL to link a target protein ligand (POI) to an E3 ligase warhead, the linker's susceptibility to metabolic degradation (such as O-dealkylation) must be considered[]. The following protocol outlines a self-validating SN2 nucleophilic substitution workflow.
Figure 2: Self-validating experimental workflow for PROTAC linker bioconjugation.
Step-by-Step Methodology:
-
System Validation (Pre-Operational):
-
Action: Check the fume hood magnehelic gauge.
-
Validation: The gauge must read between 80-120 fpm.
-
Causality: Ensures sufficient face velocity to capture dense halogenated vapors, preventing STOT SE 3 exposure.
-
-
Glove Integrity Check:
-
Action: Inflate the 8-mil nitrile gloves with air and roll the cuff.
-
Validation: A holding pressure confirms the absence of micro-punctures.
-
-
Reagent Transfer:
-
Action: Under an argon atmosphere, transfer the linker using a glass gas-tight syringe.
-
Causality: Exposing the PEG-alkyl chain to atmospheric moisture and oxygen can lead to premature degradation or peroxide formation over time.
-
-
Reaction Execution:
-
Action: Introduce the linker to the E3 ligase ligand in anhydrous DMF/DMSO with a non-nucleophilic base (e.g., DIPEA). Heat to 60°C.
-
-
In-Process Monitoring:
-
Action: Monitor via LC-MS.
-
Validation: Look for the desired mass + [M+H]+. Check for unwanted O-dealkylation side-products, which are common metabolic liabilities for PEG-based PROTAC linkers[].
-
Emergency Response & Spill Mitigation
In the event of a spill, the primary threat is acute inhalation leading to dizziness (H336) and localized skin irritation (H315)[2].
-
Evacuate and Isolate: Immediately step back and allow the fume hood to clear the initial vapor burst. If the spill is outside the hood, evacuate the immediate 10-foot radius.
-
Don Enhanced PPE: If cleaning a spill outside a hood, upgrade to a NIOSH-certified combination organic vapor/acid gas (yellow cartridge) respirator[4].
-
Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Do not use combustible materials like paper towels, as halogenated organics can react unpredictably.
-
Collection: Use non-sparking tools to scoop the saturated absorbent into a chemically resistant, sealable secondary container.
-
Decontamination: Wash the affected surface thoroughly with a strong detergent and water to break down the lipophilic residue.
Disposal & Waste Management
Improper disposal of chlorinated PEG derivatives can lead to severe regulatory fines and dangerous chemical incompatibilities.
-
Strict Segregation: 3-[2-(3-Chloropropoxy)ethoxy]propan-1-OL must be strictly segregated into Halogenated Organic Waste containers.
-
Causality: Mixing halogenated waste with non-halogenated solvents (like acetone) can lead to highly exothermic reactions or the formation of shock-sensitive compounds under specific conditions. Furthermore, incineration facilities require strict segregation to manage the release of corrosive hydrogen chloride (HCl) gas during destruction.
References
Sources
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